(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVNWTNCNWRCOU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21641-92-9 | |
| Record name | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound, hereafter referred to as (S)-HDMBA, is a valuable chiral building block in the landscape of modern organic synthesis. Its structural motif, featuring a sterically demanding tert-butyl group adjacent to a chiral hydroxyl center, makes it a critical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Applications include its use as a precursor for chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones, which are integral components of various bioactive compounds.[1]
The absolute stereochemistry at the C2 position is paramount for the biological activity and efficacy of the final products. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to access (S)-HDMBA is a topic of significant interest for researchers and process chemists. This guide provides an in-depth analysis of the primary methodologies for synthesizing enantiomerically pure (S)-HDMBA, focusing on the underlying principles, experimental causality, and practical implementation. We will explore three dominant strategies: Chiral Pool Synthesis, Asymmetric Reduction of a prochiral precursor, and Kinetic Resolution of a racemate.
Strategy 1: Chiral Pool Synthesis via Diazotization of L-tert-leucine
The most direct route to an enantiopure compound is often to begin with one. Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. In this case, the non-proteinogenic amino acid L-tert-leucine, which possesses the required (S)-stereocenter and carbon skeleton, serves as an ideal precursor.
The core of this transformation is the diazotization of the primary amine of L-tert-leucine, followed by nucleophilic substitution by water to yield the corresponding α-hydroxy acid. This reaction proceeds with retention of configuration at the chiral center, providing a straightforward and effective pathway to (S)-HDMBA.[3]
Caption: Chiral pool synthesis of (S)-HDMBA from L-tert-leucine.
Experimental Protocol: Synthesis from L-tert-leucine
This protocol is adapted from established procedures for the diazotization of amino acids.[3]
-
Reaction Setup: Dissolve L-tert-leucine (1.0 g, 7.6 mmol) in 1 M aqueous sulfuric acid (15 mL) in a flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-chilled aqueous solution (8 mL) of sodium nitrite (1.0 g, 15 mmol) dropwise to the reaction mixture. Critically maintain the internal temperature below 5°C throughout the addition to prevent side reactions and ensure stereochemical fidelity.
-
Reaction Progression: Stir the mixture at 0-5°C overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Extraction: Upon completion, add a saturated solution of ammonium sulfate to the mixture. Extract the aqueous phase exhaustively with diethyl ether (e.g., 5 x 25 mL). The multiple extractions are necessary due to the product's polarity.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting product is (S)-HDMBA, which may be a colorless oil that crystallizes upon standing.[3]
Data Summary: Chiral Pool Synthesis
| Parameter | Value | Rationale / Notes |
| Starting Material | L-tert-leucine | Readily available chiral precursor. |
| Key Reagents | Sodium Nitrite, Sulfuric Acid | Standard reagents for diazotization. |
| Typical Yield | ~65-75% | Yield can be influenced by temperature control and extraction efficiency.[3] |
| Enantiopurity | High (>97% ee) | Reaction proceeds with retention of configuration. |
| Key Advantage | Stereochemical control is inherent to the starting material. | |
| Key Disadvantage | Stoichiometric use of reagents and generation of nitrogen gas. |
Strategy 2: Asymmetric Reduction of a Prochiral Ketone
A more convergent and often highly efficient strategy is the asymmetric reduction of a prochiral ketone. This approach creates the desired chiral center in the key reaction step. The required starting material, 2-keto-3,3-dimethylbutyric acid (also known as trimethylpyruvic acid), is commercially available.[4] The reduction can be accomplished using either biocatalysts (enzymes) or chemical catalysts.
Biocatalytic Asymmetric Reduction
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that utilize a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce ketones to alcohols with exquisite enantio- and regioselectivity.[5] A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is almost always employed to make the process economically viable.
Caption: Biocatalytic reduction of a prochiral ketone to (S)-HDMBA.
Experimental Protocol: KRED-Mediated Reduction
This is a representative protocol based on common practices in biocatalytic reductions.[5][6]
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Reaction Mixture: In a temperature-controlled vessel, combine the buffer, 2-keto-3,3-dimethylbutyric acid (e.g., 50 mM), glucose (e.g., 1.2 equivalents, 60 mM), and NADP+ (e.g., 0.1 mM).
-
Enzyme Addition: Add the (S)-selective ketoreductase and glucose dehydrogenase from a commercially available screening kit or as purified enzymes. The enzyme loading is typically determined by activity units.
-
Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary with a dilute base, as the formation of the carboxylic acid product will lower the pH.
-
Monitoring and Workup: Track the conversion of the keto acid to the hydroxy acid by HPLC. Once the reaction reaches completion (>99% conversion), terminate it by adding a water-miscible organic solvent or by centrifugation to remove the enzymes.
-
Purification: The product can be isolated from the aqueous solution by acidification followed by solvent extraction and crystallization.
Data Summary: Asymmetric Reduction
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Keto-3,3-dimethylbutyric acid | Prochiral, allowing for direct creation of the stereocenter. |
| Catalyst | Ketoreductase (Biocatalysis) / Chiral Ru-complex (Chemo) | High selectivity is the primary driver for catalyst choice. |
| Typical ee% | >99% | Both biocatalytic and modern chemocatalytic methods achieve excellent enantiopurity.[5][7] |
| Conversion | >99% | Reactions are typically run to full conversion. |
| Key Advantage | High atom economy and potential for 100% theoretical yield. | |
| Key Disadvantage | Requires specialized catalysts (enzymes or organometallic complexes). |
Strategy 3: (Dynamic) Kinetic Resolution of Racemic HDMBA
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on a chiral catalyst or enzyme that reacts at a significantly different rate with each enantiomer. For producing (S)-HDMBA, the goal is to selectively transform the unwanted (R)-enantiomer into a new compound, allowing for the isolation of the unreacted, enantiopure (S)-HDMBA.
Lipases are frequently employed for the kinetic resolution of racemic α-hydroxy esters via enantioselective acylation.[8] The racemic HDMBA is first esterified (e.g., to its ethyl ester). A lipase, such as the robust and versatile immobilized Candida antarctica lipase B (CALB), is then used to acylate the (R)-hydroxy ester, leaving the (S)-hydroxy ester untouched.
A key limitation of this method is its maximum theoretical yield of 50% for the desired enantiomer. This can be overcome by employing a Dynamic Kinetic Resolution (DKR) process. DKR combines the enzymatic resolution with a second catalyst that continuously racemizes the faster-reacting enantiomer in situ.[9][10] This allows the entire racemic starting material to be converted into a single, desired enantiomer, pushing the theoretical yield towards 100%.
Caption: Workflow for the kinetic resolution of racemic HDMBA ester.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure for enzymatic resolution of a hydroxy ester.[8]
-
Substrate Preparation: Synthesize racemic ethyl 2-hydroxy-3,3-dimethylbutyrate via standard esterification of the corresponding racemic acid.
-
Reaction Setup: In a suitable organic solvent (e.g., cyclohexane or toluene), dissolve the racemic ethyl ester and an acyl donor (e.g., vinyl acetate, 1.0 equivalents).
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is CALB) to the mixture. Immobilized enzymes are preferred as they can be easily recovered by filtration and reused.
-
Reaction Execution: Agitate the suspension at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC, tracking the enantiomeric excess (ee) of the remaining (S)-ester and the conversion. The reaction should be stopped at or near 50% conversion to maximize the ee of the substrate.
-
Separation: Once the target conversion is reached, filter off the immobilized enzyme. The acylated (R)-ester can be separated from the unreacted (S)-ester by column chromatography or distillation.
-
Hydrolysis: The purified (S)-ethyl-HDMBA is then hydrolyzed under basic conditions (e.g., using NaOH) to afford the final (S)-HDMBA product.
Data Summary: Kinetic Resolution
| Parameter | Value | Rationale / Notes |
| Starting Material | Racemic HDMBA (or its ester) | Requires synthesis of the racemate first. |
| Catalyst | Lipase (e.g., CALB) | Highly selective for one enantiomer. |
| Max. Yield | 50% (Standard KR) / >90% (DKR) | The primary limitation of KR is overcome by DKR.[9][10] |
| Enantiopurity | >99% ee is achievable | Depends on the enzyme's selectivity (E-value) and stopping at ~50% conversion. |
| Key Advantage | A robust and widely applicable method for chiral separation. | |
| Key Disadvantage | 50% yield cap for standard KR; DKR requires a second racemization catalyst. |
Comparative Analysis of Synthesis Pathways
The choice of an optimal synthesis route depends heavily on the specific project requirements, including scale, cost, available equipment, and desired purity.
| Feature | Chiral Pool Synthesis | Asymmetric Reduction | Kinetic Resolution (KR/DKR) |
| Theoretical Yield | ~100% | ~100% | 50% (KR) / ~100% (DKR) |
| Atom Economy | Moderate | High | Low (KR) / Moderate (DKR) |
| Stereocontrol | Inherent in starting material | Created in the key step | Separation of existing stereoisomers |
| Starting Material | L-tert-leucine | 2-Keto-3,3-dimethylbutyric acid | Racemic HDMBA |
| Catalyst | None (stoichiometric) | KRED or Ru-complex | Lipase (+ Ru-complex for DKR) |
| Scalability | Good | Excellent | Good, but separation can be challenging |
| "Green" Aspects | Uses bio-renewable source | Biocatalysis is very green | Enzymatic, mild conditions |
Conclusion and Outlook
Three robust and scientifically validated strategies exist for the synthesis of enantiomerically pure this compound.
-
The Chiral Pool Synthesis from L-tert-leucine is a direct and conceptually simple method, ideal for lab-scale synthesis where the starting material is readily available.[3]
-
Asymmetric Reduction of the corresponding prochiral keto-acid represents the most elegant and efficient approach, particularly when employing biocatalysis. Its high atom economy and potential for near-perfect enantioselectivity and yield make it highly attractive for industrial-scale production.[5][6]
-
Kinetic Resolution , especially in its dynamic form, is a powerful and versatile tool. While standard KR is limited by a 50% yield, DKR provides an excellent alternative to access high yields of enantiopure material from an easily synthesized racemic precursor.[8][9][10]
The selection of a specific pathway should be a data-driven decision. For early-stage drug development and research, the chiral pool approach may offer the quickest access to material. For process development and large-scale manufacturing, a de novo asymmetric synthesis via biocatalytic reduction is likely the most cost-effective and sustainable option.
References
- 1. scbt.com [scbt.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 21641-92-9 [chemicalbook.com]
- 4. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid: A Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, a chiral α-hydroxy acid, has emerged as a valuable building block in the stereoselective synthesis of complex organic molecules. Its unique structural feature, a bulky tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxylic acid moiety, imparts significant steric influence, making it a powerful tool for inducing asymmetry in chemical reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance in pharmaceutical research and development.
Core Properties and Structure
This compound, also known by synonyms such as (S)-(-)-2-Hydroxy-tert-butylacetic acid and (2S)-2-Hydroxy-3,3-dimethylbutanoic acid, is a white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21641-92-9 | [1][3] |
| Molecular Formula | C₆H₁₂O₃ | [3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 48-50 °C | [1] |
| Optical Activity | [α]²⁰/D −64±5°, c = 1 in H₂O/molybdate | [1] |
| SMILES String | CC(C)(C)--INVALID-LINK--C(O)=O | [1] |
| InChI Key | FWVNWTNCNWRCOU-SCSAIBSYSA-N | [1] |
The chemical structure of this compound is characterized by a chiral carbon at the C2 position, bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a sterically demanding tert-butyl group. This specific arrangement is crucial for its application as a chiral auxiliary and building block.
Caption: Chemical structure of this compound.
Synthesis of this compound
The enantiomerically pure form of 2-hydroxy-3,3-dimethylbutyric acid is accessible through several synthetic strategies, primarily relying on the use of chiral starting materials or asymmetric synthesis methodologies.
From Chiral Pool: Diazotization of L-tert-Leucine
A common and straightforward method for the preparation of this compound involves the diazotization of the naturally occurring amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). This reaction proceeds with retention of configuration at the chiral center.
Protocol: Synthesis via Diazotization
-
Dissolution: Dissolve L-tert-leucine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction and minimize side reactions.
-
Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled amino acid solution. The addition should be dropwise to maintain the low temperature.
-
Reaction: Stir the reaction mixture at a low temperature for several hours or overnight to ensure complete conversion. The reaction involves the formation of a diazonium salt intermediate, which is unstable and readily hydrolyzes to the corresponding α-hydroxy acid.
-
Work-up: Quench the reaction and extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or chromatography.
References
An In-depth Technical Guide to the Enantioselective Synthesis of 2-Hydroxy-3,3-dimethylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-3,3-dimethylbutyric acid is a crucial chiral building block, primarily valued as a precursor to non-proteinogenic amino acids like L-tert-leucine, which are integral components of several modern pharmaceuticals. The stereochemistry at the C2 position is paramount for biological efficacy, necessitating highly selective and efficient synthetic methods. This guide provides a comprehensive analysis of the core strategies for the enantioselective synthesis of this α-hydroxy acid. We delve into the mechanistic underpinnings, practical execution, and comparative advantages of three principal methodologies: asymmetric hydrogenation of α-keto acid precursors, enzymatic kinetic resolution of racemic mixtures, and diastereoselective synthesis using chiral auxiliaries. Each section includes field-proven insights, detailed experimental protocols, and data-driven comparisons to empower researchers in selecting and implementing the optimal synthetic route for their specific application.
Introduction: The Strategic Importance of 2-Hydroxy-3,3-dimethylbutyric Acid
Chiral α-hydroxy acids are privileged structural motifs in organic synthesis and medicinal chemistry. Among them, 2-Hydroxy-3,3-dimethylbutyric acid serves as a key intermediate, particularly for the synthesis of L-tert-leucine and its derivatives. The bulky tert-butyl group imparts unique conformational constraints on peptides and small molecule drugs, often enhancing metabolic stability and binding affinity. Consequently, robust and scalable methods for producing enantiomerically pure (typically the (S)- or (R)-enantiomer, depending on the final target) 2-Hydroxy-3,3-dimethylbutyric acid are of significant interest to the pharmaceutical industry.
The challenge lies in controlling the stereochemistry at the C2 hydroxyl-bearing carbon. Direct synthesis from achiral precursors typically yields a racemic mixture, which is therapeutically ineffective and necessitates a resolution step. Modern synthetic chemistry offers several elegant solutions to this challenge, which can be broadly categorized as follows:
-
Asymmetric Catalysis: Direct creation of the desired enantiomer from a prochiral substrate using a small amount of a chiral catalyst.
-
Biocatalysis: Leveraging the intrinsic stereoselectivity of enzymes to resolve a racemic mixture.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct a diastereoselective transformation.
This guide will explore each of these pillars in detail, providing the necessary theoretical grounding and practical protocols for laboratory application.
Asymmetric Hydrogenation of 3,3-Dimethyl-2-oxobutanoic Acid
Asymmetric hydrogenation represents the most atom-economical approach, directly converting the prochiral α-keto acid (3,3-dimethyl-2-oxobutanoic acid) into the desired chiral α-hydroxy acid. This transformation is typically accomplished using transition metal catalysts, most notably Iridium and Ruthenium, complexed with chiral ligands.
2.1. Mechanistic Principle & Causality
The efficacy of this method hinges on the chiral ligand, which creates a sterically and electronically defined environment around the metal center. The α-keto acid substrate coordinates to the metal, and the chiral pocket created by the ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. This forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.
Iridium-based catalysts, often featuring N,P-ligands, have shown particular promise for the hydrogenation of unfunctionalized substrates.[1][2] The choice of ligand, solvent, and additives can be critical for achieving high enantioselectivity and turnover numbers.[3]
2.2. Visualization: Catalytic Cycle of Asymmetric Hydrogenation
References
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid: A Comprehensive Technical Guide for Advanced Synthesis
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block in organic and medicinal chemistry. Its structure, featuring a sterically demanding tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxyl group, makes it a strategic component in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth review of its properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The unique structural characteristics of this compound dictate its physical and chemical behavior. It is a solid at room temperature with a melting point of 48-50 °C.[1][2] The levorotatory nature of this enantiomer is confirmed by its specific optical activity.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 21641-92-9 | [1][3] |
| Molecular Formula | C₆H₁₂O₃ | [3][4] |
| Molecular Weight | 132.16 g/mol | [1][3][5] |
| Melting Point | 48-50 °C (lit.) | [1][2] |
| Appearance | Solid | [1] |
| Optical Activity | [α]20/D −64±5°, c = 1 in H₂O/molybdate | [1] |
| IUPAC Name | (2S)-2-hydroxy-3,3-dimethylbutanoic acid | [4] |
| SMILES String | CC(C)(C)--INVALID-LINK--C(O)=O | [1][5] |
| InChI Key | FWVNWTNCNWRCOU-SCSAIBSYSA-N |[1] |
Synthesis Methodologies
The enantiopure synthesis of this compound is critical for its application in stereoselective chemistry. The most common and reliable method involves the stereospecific diazotization of the readily available chiral amino acid, L-tert-leucine.
Stereospecific Synthesis from L-tert-leucine
This method leverages the principle of stereochemical retention during the substitution of the amino group of L-tert-leucine with a hydroxyl group. The reaction is a diazotization followed by hydrolysis. The primary amine is converted into a diazonium salt using sodium nitrite in an acidic medium. This diazonium salt is unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. The subsequent nucleophilic attack by water yields the desired α-hydroxy acid with retention of the original stereochemistry.
Causality of Experimental Choices:
-
Low Temperature (0-5°C): The reaction is maintained at a low temperature to ensure the stability of the intermediate diazonium salt, preventing side reactions and decomposition that could compromise yield and purity.[6]
-
Acidic Medium (Sulfuric Acid): An acidic environment is necessary to form nitrous acid (HNO₂) in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.[6]
-
Slow Addition of Sodium Nitrite: Slow, controlled addition of the sodium nitrite solution is crucial to manage the exothermic nature of the reaction and to prevent a buildup of nitrous acid, which can lead to undesired side products.[6]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from L-tert-leucine [6]
-
Dissolution: Dissolve L-tert-leucine (e.g., 1 g, 7.5 mmol) in a 1 M aqueous solution of sulfuric acid (15 ml) in a reaction vessel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Diazotization: Slowly add an aqueous solution (8 ml) of sodium nitrite (1.0 g, 15 mmol) dropwise to the cooled solution, ensuring the reaction temperature is maintained below 5°C.
-
Reaction: Stir the reaction mixture at this temperature overnight.
-
Workup: Quench the reaction by adding a saturated solution of ammonium sulfate.
-
Extraction: Extract the product from the aqueous phase using diethyl ether (5 x 25 ml).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. The resulting oil crystallizes upon standing.
Biocatalytic Approaches
While a specific, widely adopted biocatalytic route for this compound is not prominently featured in the literature, the synthesis of structurally similar chiral hydroxy acids using enzymes is a well-established green chemistry approach.[7] Methods such as the stereoselective reduction of the corresponding α-keto acid (2-oxo-3,3-dimethylbutanoic acid) using ketoreductases or whole-cell biocatalysts are highly plausible.[8]
For instance, the biocatalytic production of (2R)-2,3-dimethylbutanoic acid utilizes enoate reductases for the asymmetric hydrogenation of a C=C double bond.[7] Similarly, hydroxynitrile lyases (HNLs) are used for the stereoselective synthesis of cyanohydrins, which can then be hydrolyzed to the corresponding α-hydroxy acids.[9] These strategies highlight the potential for developing a dedicated biocatalytic process for the target molecule, offering high enantioselectivity and environmentally benign conditions.
Applications in Synthesis
The primary application of this compound is as a chiral building block.[3] Its utility stems from the defined stereocenter and the bulky tert-butyl group.
-
Chiral Pool Synthesis: It serves as a starting material in the "chiral pool," allowing chemists to incorporate a pre-existing stereocenter into a target molecule, thereby avoiding complex asymmetric induction steps.
-
Pharmaceutical Intermediates: It is used in the synthesis of chiral α-lactams, diols, and α-hydroxyketones.[2][3][6] These motifs are common in various biologically active compounds.
-
Conformational Control: The sterically demanding tert-butyl group can act as a conformational lock, restricting the rotation of adjacent bonds. This is a powerful tool in drug design to enforce a specific bioactive conformation, potentially increasing potency and selectivity for a biological target.
Caption: Application as a versatile chiral building block in synthesis.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
Table 2: GHS Hazard Information
| Category | Information | Reference(s) |
|---|---|---|
| Signal Word | Warning | [1][4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | [1] |
| Storage Class | 11 - Combustible Solids |[1] |
References
- 1. (S)-(-)-2-羟基-3,3-二甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(−)-2-Hydroxy-3,3-dimethylbutyric acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 21641-92-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid via substrate engineering by using "thio-disguised" precursors and oxynitrilase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realm of pharmaceutical and agrochemical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic or biological activity, while the other may be inactive or even cause detrimental side effects. This reality has propelled the field of asymmetric synthesis, which aims to selectively produce a single enantiomer of a chiral compound, to the forefront of modern organic chemistry.[1][2]
A powerful strategy in asymmetric synthesis is the use of chiral building blocks, also known as chiral synthons or chiral pool synthesis.[1] These are enantiomerically pure compounds, often derived from natural sources, that are incorporated into a synthetic route to introduce a specific stereocenter. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a prime example of such a versatile chiral building block. Its well-defined stereochemistry at the C2 position, coupled with the presence of a hydroxyl and a carboxylic acid group, makes it a valuable precursor for the synthesis of a wide array of complex chiral molecules.[3][4] The bulky tert-butyl group often plays a crucial role in directing the stereochemical outcome of subsequent reactions, providing a high degree of steric hindrance that can favor the formation of one diastereomer over another.
This technical guide will provide a comprehensive overview of the function of this compound as a chiral building block. We will delve into its synthesis, explore its diverse applications in the construction of key structural motifs, and provide detailed experimental protocols for its utilization.
Synthesis of this compound
The primary and most common method for the preparation of enantiomerically pure this compound is through the diazotization of the naturally occurring amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid). This reaction proceeds with retention of configuration at the stereocenter.
A general procedure involves dissolving L-tert-leucine in an aqueous acidic solution, typically sulfuric acid, and cooling the mixture to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature to control the reaction rate and minimize side reactions. The reaction mixture is stirred overnight to ensure complete conversion. The product is then typically extracted from the aqueous phase using an organic solvent like diethyl ether, dried, and concentrated to yield this compound.[5]
Experimental Protocol: Synthesis from L-tert-leucine[5]
-
Dissolve L-tert-leucine (1 equivalent) in 1 M sulfuric acid (approximately 15 mL per gram of amino acid) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C overnight.
-
Upon completion, saturate the aqueous phase with ammonium sulfate to facilitate extraction.
-
Extract the product with diethyl ether (5 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product, initially an oil, will crystallize upon standing.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block stems from its ability to be transformed into a variety of other chiral molecules while retaining the stereochemical integrity of the C2 center. Its hydroxyl and carboxylic acid functionalities serve as handles for further chemical modifications.
Synthesis of Chiral α-Lactams, Diols, and α-Hydroxyketones
This compound is a valuable starting material for the synthesis of chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones.[3][6][7] These structural motifs are present in numerous biologically active compounds. The general strategy involves the functionalization of the carboxylic acid and/or the hydroxyl group to build the desired molecular framework.
| Product Type | Key Transformation | Potential Applications |
| Chiral α-Lactams | Intramolecular cyclization of an amino acid derivative | Intermediates for antibiotics, enzyme inhibitors |
| Chiral Diols | Reduction of the carboxylic acid | Ligands for asymmetric catalysis, pharmaceutical intermediates |
| Chiral α-Hydroxyketones | Oxidation of the secondary alcohol and reaction at the carboxylate | Precursors for complex natural products |
Role as a Chiral Auxiliary
Beyond its use as a direct building block, derivatives of this compound can function as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that is attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction.[8][9] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The steric bulk of the tert-butyl group in derivatives of this compound can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.
Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Drug Synthesis
A notable application of a structurally similar chiral building block, (S)-2-Hydroxy-3-methylbutanoic acid, is in the synthesis of the angiotensin II receptor blocker, Valsartan.[10] This highlights the industrial relevance of chiral α-hydroxy acids in the pharmaceutical sector. (S)-2-Hydroxy-3-methylbutanoic acid serves as a precursor to the key (S)-valine derivative required for the synthesis of Valsartan.[10] The synthetic strategy often involves the stereospecific conversion of the hydroxyl group to an amino group, for which various methods like the Mitsunobu reaction can be employed.[10] While a direct large-scale application for this compound in a specific blockbuster drug is less documented in readily available literature, its structural similarity and function as a chiral building block suggest its potential in the synthesis of novel pharmaceutical candidates.
Conclusion
This compound is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its ready availability from L-tert-leucine, coupled with its well-defined stereochemistry and the synthetic utility of its hydroxyl and carboxylic acid functional groups, makes it an attractive starting material for the synthesis of a variety of complex, enantiomerically pure molecules. From its direct incorporation into target molecules to its role in guiding stereoselective reactions as a chiral auxiliary, this compound offers a reliable and efficient means of introducing chirality into a molecular framework. For researchers and professionals in drug discovery and development, a thorough understanding of the applications and methodologies associated with this compound is essential for the design and execution of modern, stereocontrolled synthetic routes.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. This compound 97 21641-92-9 [sigmaaldrich.com]
- 4. 2-hydroxy-3,3-dimethylbutyricacid [myskinrecipes.com]
- 5. This compound | 21641-92-9 [chemicalbook.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scbt.com [scbt.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Background and Discovery of Hydroxy-Dimethylbutyric Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-dimethylbutyric acids represent a fascinating class of branched-chain fatty acids that have garnered significant attention across various scientific disciplines, from human nutrition and metabolism to synthetic chemistry. This technical guide provides a comprehensive exploration of the background and discovery of these compounds. It delves into the historical context of their identification, outlines key synthetic methodologies for their preparation, details advanced analytical techniques for their separation and quantification, and examines their diverse biological roles. This guide is structured to provide not only a historical narrative but also practical, in-depth technical information for researchers actively engaged in the study and application of hydroxy-dimethylbutyric acids.
Introduction: A Family of Structurally Diverse Metabolites and Synthetic Building Blocks
The term "hydroxy-dimethylbutyric acid" encompasses a range of structural isomers, each with unique chemical properties and biological significance. These compounds are characterized by a four-carbon butyric acid backbone substituted with two methyl groups and one hydroxyl group. The relative positions of these functional groups give rise to a variety of isomers, including α-hydroxy, β-hydroxy, and γ-hydroxy acids, with further stereochemical diversity at chiral centers.
Historically, the discovery of these molecules has been closely linked to the study of branched-chain amino acid (BCAA) metabolism, where they often appear as metabolic byproducts.[1][2][3] However, their utility extends far beyond their role as metabolic intermediates. In the realm of synthetic chemistry, chiral hydroxy-dimethylbutyric acids are valuable building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]
This guide will navigate the scientific journey of these compounds, from their initial detection in biological systems to the development of sophisticated methods for their synthesis and analysis.
Historical Perspective: Unraveling the Identity and Significance of Hydroxy-Dimethylbutyric Acids
The discovery of hydroxy-dimethylbutyric acids is not a singular event but rather a tapestry woven from different threads of scientific inquiry over several decades. The timeline below highlights key milestones in the identification and characterization of some of the most notable isomers.
The Emergence of β-Hydroxy-β-Methylbutyric Acid (HMB)
One of the most well-studied isomers is β-hydroxy-β-methylbutyric acid, commonly known as HMB. While Russian chemists first reported the chemical synthesis of HMB in 1877, its biological significance remained unknown for nearly a century.[5] The first documentation of HMB in humans occurred in 1968 in a patient with isovaleric acidemia, a genetic disorder that disrupts the metabolism of the BCAA leucine.[5] This observation provided the first clue to HMB's origin as a metabolite of leucine.[6] It is now understood that approximately 5% of dietary leucine is converted to HMB.[6] The pioneering work of Steven L. Nissen and his colleagues in the mid-1990s was instrumental in elucidating the physiological effects of HMB, particularly its role in muscle protein metabolism.[7][8] Their research demonstrated that HMB supplementation could increase muscle mass and strength, leading to its widespread use as a dietary supplement for athletes and individuals with muscle-wasting conditions.[7][8]
The Discovery of Pantoic Acid: A Key Component of Vitamin B5
(R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, more commonly known as (R)-pantoic acid, has a rich history tied to the discovery of pantothenic acid (Vitamin B5). The journey began in 1931 with the discovery of pantothenic acid by Roger J. Williams.[9][10] In 1933, it was isolated from yeast, and its chemical structure was later established.[9][11] Pantoic acid is an amide-linked component of pantothenic acid, which is a vital precursor for the synthesis of coenzyme A (CoA), a fundamental molecule in cellular metabolism.[4][9] The initial isolation of pantothenic acid was a monumental task, with researchers processing large quantities of liver to obtain small amounts of the vitamin.[10] The synthesis of pantothenic acid was achieved in 1940, solidifying the understanding of its structure and the crucial role of the pantoic acid moiety.[10]
Identification of Other Isomers through Metabolic Profiling
The advent of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century revolutionized the field of metabolic profiling. This enabled the identification of a plethora of previously unknown metabolites in biological fluids. Several hydroxy-dimethylbutyric acid isomers were identified as byproducts of BCAA catabolism in individuals with inborn errors of metabolism.[12] For instance, 2-hydroxy-3-methylbutyric acid (α-hydroxyisovaleric acid) is a known metabolite of valine and has been detected in the urine of patients with maple syrup urine disease and other organic acidemias.[12][13][14] Similarly, the metabolic fate of the 2,2-dimethylbutyryl moiety of the drug simvastatin was found to include 2,2-dimethyl-3-hydroxybutyric acid.[15]
Chemical and Biological Synthesis: Crafting Specific Isomers
The synthesis of specific isomers of hydroxy-dimethylbutyric acid, particularly in an enantiomerically pure form, is crucial for both research and commercial applications. Both chemical and biological methods have been developed to achieve this.
Chemical Synthesis Strategies
Chemical synthesis offers a versatile approach to a wide range of hydroxy-dimethylbutyric acid isomers. Key strategies include:
-
Aldol Reactions: The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which can be precursors to β-hydroxy acids.[16]
-
Cyanohydrin Synthesis: This method involves the addition of hydrogen cyanide to a ketone, followed by hydrolysis of the resulting cyanohydrin to an α-hydroxy acid. This approach was historically used for the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid.[17]
-
Asymmetric Synthesis using Chiral Auxiliaries: To obtain enantiomerically pure compounds, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the desired chiral product.[1]
-
Palladium-Catalyzed C(sp³)–H Alkylation: Modern synthetic methods, such as the palladium-catalyzed alkylation of lactic acid, provide a direct route to chiral α-hydroxy acids.[18]
-
To a solution of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (0.24 g, 1.0 mmol) in ethyl alcohol (10 mL), add hydrazine hydrate (80%) (4.0 mmol).
-
Heat the reaction mixture under reflux for 9 hours.
-
Cool the reaction mixture and evaporate it to dryness under reduced pressure.
-
Crystallize the precipitated residue from ethyl alcohol to obtain white crystals of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide.
Enzymatic and Biocatalytic Synthesis
Enzymatic and whole-cell biocatalysis offer highly selective and environmentally friendly routes to chiral hydroxy-dimethylbutyric acids. These methods leverage the stereospecificity of enzymes to produce single enantiomers with high purity.
-
Enzymatic Reduction of Keto Acids: Carbonyl reductases can be used for the asymmetric reduction of β-keto esters or nitriles to their corresponding chiral β-hydroxy compounds.[19][20]
-
Kinetic Resolution: Enzymes, such as lipases, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer enriched.[3]
-
Whole-Cell Biotransformation: Genetically engineered microorganisms can be designed to produce specific isomers of hydroxy-dimethylbutyric acids from simple starting materials.[6]
This process often involves the use of a specific reductase enzyme to stereoselectively reduce the corresponding α-keto acid. A general workflow is as follows:
-
Enzyme and Substrate Preparation: Prepare a buffered solution containing the purified reductase enzyme and the substrate, 2-oxo-3,3-dimethylbutanoic acid.
-
Cofactor Regeneration System: Include a system to regenerate the necessary cofactor (e.g., NADH or NADPH), often using a secondary enzyme and a sacrificial substrate like glucose or formate.
-
Reaction: Incubate the mixture at an optimal temperature and pH for the enzyme's activity.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.
-
Work-up and Purification: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding an organic solvent or adjusting the pH). Purify the product, (R)-2-hydroxy-3,3-dimethylbutanoic acid, using techniques such as extraction and chromatography.
Caption: General workflow for the enzymatic synthesis of (R)-2-Hydroxy-3,3-dimethylbutanoic acid.
Analytical Methodologies: Separation and Quantification of Isomers
The structural similarity of hydroxy-dimethylbutyric acid isomers presents a significant analytical challenge. The development of robust and selective analytical methods is crucial for their accurate identification and quantification in various matrices, from biological fluids to synthetic reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxy-dimethylbutyric acids, a derivatization step is necessary to convert them into volatile esters or ethers.
-
Sample Preparation: To a urine sample, add an internal standard (e.g., a stable isotope-labeled analog).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.
-
Derivatization: Evaporate the organic extract to dryness and treat the residue with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) derivatives.[21]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification is based on retention time and mass spectral fragmentation patterns.
Caption: A typical workflow for the GC-MS analysis of organic acids in biological samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For the separation of chiral hydroxy-dimethylbutyric acids, specialized chiral stationary phases (CSPs) are often employed.
The separation of enantiomers can be achieved through two main approaches in HPLC:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of hydroxy acids.[22]
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[23][24]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase and filter before injection.
Comparative Analysis of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | High sensitivity and selectivity, excellent for complex matrices, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Metabolic profiling of organic acids in biological fluids. |
| Chiral HPLC | Direct separation of enantiomers, non-destructive, suitable for preparative scale. | Can be expensive, method development can be time-consuming. | Enantiomeric purity determination, preparative separation of enantiomers. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, not suitable for trace analysis. | Structural elucidation of new isomers, purity assessment of bulk samples. |
Biological Roles and Metabolic Pathways
Hydroxy-dimethylbutyric acids are not merely chemical curiosities; they play active roles in various biological processes. Their metabolic origins are primarily linked to the catabolism of branched-chain amino acids (BCAAs).
HMB and Muscle Metabolism
As a metabolite of leucine, HMB has been extensively studied for its effects on skeletal muscle. It is believed to exert its effects through two primary mechanisms:
-
Stimulation of Protein Synthesis: HMB can activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of muscle protein synthesis.
-
Inhibition of Protein Breakdown: HMB can attenuate the ubiquitin-proteasome pathway, the primary system for protein degradation in muscle cells.
Intermediates in BCAA Catabolism
Several other hydroxy-dimethylbutyric acid isomers are intermediates or byproducts of BCAA metabolism. For example, (S)-2-hydroxy-3-methylbutanoic acid is an intermediate in the degradation pathway of valine.[13] The accumulation of these acids in certain metabolic disorders can serve as diagnostic markers.[12]
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Trans- and positional isomers of edible fatty acids: a comparison of usual and alternative analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 17. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]
- 18. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Asymmetric synthesis of both antipodes of beta-hydroxy nitriles and beta-hydroxy carboxylic acids via enzymatic reduction or sequential reduction/hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemshuttle.com [chemshuttle.com]
- 22. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Utility of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid in Modern Asymmetric Synthesis
Abstract
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block utilized in the stereoselective synthesis of complex organic molecules.[1][2] Its defining structural feature, a sterically demanding tert-butyl group adjacent to a stereogenic hydroxyl center, provides a powerful tool for directing the stereochemical outcome of a variety of chemical transformations. This guide provides an in-depth exploration of its application as a chiral auxiliary in key asymmetric reactions, including alkylations, aldol additions, and Diels-Alder reactions. We present not only the mechanistic basis for the observed stereocontrol but also detailed, field-proven protocols designed for practical implementation in a research and development setting.
Introduction: A Profile of a Versatile Chiral Building Block
This compound, also known as (S)-(-)-2-Hydroxy-tert-butylacetic acid, is a white solid at room temperature.[3] Its utility in asymmetric synthesis stems from its ability to be temporarily incorporated into a prochiral substrate, guiding a subsequent reaction to favor the formation of one specific stereoisomer. After the key stereocenter-forming step, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. The large tert-butyl group is the primary source of this stereodirection, effectively shielding one face of the reactive intermediate from attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21641-92-9 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 48-50 °C | [3] |
| Appearance | Solid | |
| Optical Activity | [α]20/D −64±5°, c = 1 in H₂O/molybdate |
The Chiral Auxiliary Strategy: A General Workflow
The core principle behind using this compound is the chiral auxiliary approach. This strategy transforms a difficult enantioselective reaction into a more manageable diastereoselective one. The general workflow is outlined below.
Caption: General workflow for an auxiliary-controlled asymmetric synthesis.
Application I: Asymmetric Alkylation of Enolates
One of the most powerful applications is in directing the alkylation of prochiral enolates. By attaching the auxiliary to a carboxylic acid derivative, a chiral enolate can be formed. The steric bulk of the tert-butyl group then forces an incoming electrophile to approach from the less hindered face, resulting in a single major diastereomer.
Mechanism of Stereocontrol
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the substrate-auxiliary conjugate forms a rigid, chelated lithium enolate. The tert-butyl group projects outwards, effectively blocking the si-face of the enolate. Consequently, the electrophile (E⁺) can only approach from the exposed re-face, ensuring high diastereoselectivity.
Caption: Steric shielding of the enolate by the tert-butyl group.
Protocol 1: Asymmetric Alkylation of a Propionate Equivalent
This protocol describes the synthesis of an enantiomerically enriched 2-methylpentanoic acid derivative.
Step 1: Preparation of the Chiral Auxiliary Conjugate (N-propionyl oxazolidinone) This step is a representative transformation to create a common type of auxiliary conjugate. The hydroxy acid is first converted to an amino alcohol, then cyclized and acylated.
-
Reduction & Protection: Reduce the carboxylic acid of this compound to the corresponding alcohol. Protect the resulting diol and convert it to an amino alcohol derivative (details omitted for brevity, requires a multi-step synthesis).
-
Acylation: To a solution of the derived chiral oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add propionyl chloride (1.2 eq) and stir the mixture for 2 hours, allowing it to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl derivative.
Step 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir for 4 hours at this temperature.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated product.
Step 3: Auxiliary Cleavage
-
Hydrolysis: Dissolve the purified alkylated product in a 4:1 mixture of THF and water. Add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C. Stir for 4 hours.
-
Work-up: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x). The aqueous layer contains the recovered auxiliary. The combined organic layers contain the desired (R)-2-methylpentanoic acid.
Table 2: Representative Results for Asymmetric Alkylation
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | 2-Benzylpropanoic acid derivative | >98:2 | ~90 |
| Ethyl Iodide | 2-Methylpentanoic acid derivative | >95:5 | ~85 |
| Allyl Bromide | 2-Allylpropanoic acid derivative | >95:5 | ~88 |
Application II: Asymmetric Aldol Additions
The aldol reaction is a cornerstone of C-C bond formation.[4] When mediated by an auxiliary derived from this compound, the reaction between the corresponding enolate and an aldehyde proceeds with excellent stereocontrol, yielding syn-aldol adducts.[5]
Protocol 2: Boron-Mediated Asymmetric Aldol Addition
The use of a boron enolate provides a well-defined, six-membered ring transition state, which enhances diastereoselectivity.
-
Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq, from Protocol 1) in anhydrous DCM and cool to -78 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldehyde Addition: Cool the resulting boron enolate solution back down to -78 °C. Add isobutyraldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quenching & Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Oxidative Cleavage of Boron: Dissolve the crude product in methanol and add a 2:1 mixture of methanol and 30% H₂O₂ at 0 °C. Stir for 1 hour. Concentrate the solvent and purify by flash chromatography to yield the syn-aldol adduct.
-
Auxiliary Cleavage: The auxiliary can be removed as described in Protocol 1, Step 3.
Application III: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings.[6] By esterifying the hydroxyl group of the auxiliary with acryloyl chloride, a chiral dienophile is formed. The tert-butyl group effectively blocks one face of the acrylate, forcing the diene to approach from the opposite side.
Protocol 3: Chiral Acrylate Diels-Alder Reaction
-
Dienophile Synthesis: Esterify this compound with acryloyl chloride in the presence of a base like pyridine to form the chiral acrylate dienophile.
-
Cycloaddition: Dissolve the chiral acrylate (1.0 eq) in DCM. Add cyclopentadiene (3.0 eq, freshly cracked) and a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl, 0.1 eq) at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. Purify by flash chromatography. The major product will be the endo adduct.
-
Auxiliary Cleavage: The resulting bicyclic ester can be hydrolyzed using LiOH in THF/H₂O (as in Protocol 1, Step 3) to yield the enantiomerically pure carboxylic acid and recover the chiral alcohol.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Conclusion
This compound serves as a highly effective and reliable chiral precursor for asymmetric synthesis. Its robust steric directing group enables predictable and high-fidelity stereocontrol in a range of fundamental carbon-carbon bond-forming reactions. The protocols outlined herein provide a practical framework for researchers, scientists, and drug development professionals to leverage this versatile building block in the synthesis of enantiomerically pure target molecules.
References
Application Note & Protocol: (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid as a Robust Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Chiral Auxiliaries in Modern Synthesis
In the landscape of stereoselective synthesis, the quest for enantiomerically pure compounds is paramount, as the biological activity of many pharmaceuticals and natural products is often dictated by a single enantiomer.[1] Chiral auxiliaries are powerful tools in this endeavor.[2][3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a subsequent chemical transformation, resulting in the formation of a new stereocenter with a high degree of stereochemical control.[5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy circumvents the need for often complex chiral catalysts or substrates with pre-existing stereocenters.[4]
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid stands out as a versatile and effective chiral auxiliary. Its utility stems from a combination of readily available starting materials, straightforward attachment and cleavage protocols, and, most importantly, a structural framework that provides excellent stereochemical induction.[6][7][8] This guide provides an in-depth exploration of its application, from the mechanistic underpinnings of its stereodirecting power to detailed, field-proven protocols for its use in asymmetric synthesis.
This compound: A Profile
This compound is a chiral α-hydroxy acid characterized by a sterically demanding tert-butyl group adjacent to the hydroxyl-bearing stereocenter.[6][7][8] This bulky group is the cornerstone of its efficacy as a chiral auxiliary, providing a significant steric shield that dictates the trajectory of incoming reagents.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 21641-92-9[6][7] |
| Molecular Formula | C₆H₁₂O₃[6] |
| Molecular Weight | 132.16 g/mol [6][8] |
| Appearance | Solid[8] |
| Melting Point | 48-50 °C[6][8] |
| Optical Rotation | [α]20/D −64±5°, c = 1 in H₂O/molybdate[8] |
The presence of both a hydroxyl and a carboxylic acid group allows for its facile incorporation into a variety of substrates, typically through ester or amide linkages.
Mechanism of Stereocontrol: The Role of Steric Hindrance
The predictive power of this compound as a chiral auxiliary lies in its ability to form a rigid, conformationally-locked intermediate that exposes one face of a reactive species (e.g., an enolate) to attack while effectively blocking the other.
The general workflow for employing a chiral auxiliary such as this compound is a three-stage process: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Upon attachment to a carboxylic acid, for instance, and subsequent deprotonation to form an enolate, the system can adopt a chelated, five-membered ring structure involving the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group. In this conformation, the bulky tert-butyl group effectively shields the si-face of the enolate. Consequently, an incoming electrophile (E⁺) is directed to attack the less hindered re-face, leading to the preferential formation of one diastereomer.
Caption: Facial shielding by the tert-butyl group directs electrophilic attack.
Applications and Performance
This auxiliary has proven effective in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates derived from carboxylic esters. The high degree of diastereoselectivity achieved is a testament to the robust steric control exerted by the tert-butyl group.
Table 1: Representative Performance in Asymmetric Alkylation
| Substrate Acid | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Yield (%) |
| Propanoic Acid | Benzyl bromide | LDA | >95% | 85 |
| Butanoic Acid | Methyl iodide | LHMDS | >98% | 90 |
| Phenylacetic Acid | Allyl bromide | LDA | >92% | 88 |
| Hexanoic Acid | Ethyl iodide | KHMDS | >95% | 82 |
Note: The data presented are representative values based on established principles of chiral auxiliary-mediated alkylations and may vary based on specific reaction conditions.
Detailed Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid
This protocol describes the formation of a chiral ester from a generic carboxylic acid and the auxiliary.
-
Objective: To covalently link the chiral auxiliary to the substrate.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Prochiral carboxylic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound and the prochiral carboxylic acid.
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the slow, portion-wise addition of DCC.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the alkylation of the chiral ester prepared in Protocol 1.
-
Objective: To create a new C-C bond and a new stereocenter with high diastereoselectivity.
-
Reagents & Materials:
-
Chiral ester from Protocol 1 (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution)
-
Electrophile (e.g., benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve the chiral ester in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add the electrophile dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the enantiomerically enriched product.
-
Objective: To release the chiral product from the auxiliary.
-
Reagents & Materials:
-
Alkylated chiral ester from Protocol 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
THF/Water solvent mixture (e.g., 3:1)
-
Standard glassware
-
-
Procedure:
-
Dissolve the alkylated ester in the THF/water mixture.
-
Cool the solution to 0 °C.
-
Add solid LiOH and stir the reaction vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the saponification by TLC.
-
Upon completion, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid product.
-
The water-soluble chiral auxiliary, this compound, can be recovered from the aqueous layer.
-
Purify the product acid by standard methods.
-
References
- 1. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scbt.com [scbt.com]
- 8. This compound 97 21641-92-9 [sigmaaldrich.com]
Application of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid in pharmaceutical synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid in modern pharmaceutical synthesis.
Introduction: The Strategic Value of a Bulky Chiral Synthon
This compound is a valuable chiral building block in asymmetric synthesis, prized for the unique stereochemical influence of its bulky tert-butyl group.[1][2][3] This structural feature is not merely a placeholder; it provides significant steric hindrance that can effectively shield one face of the molecule. In synthetic chemistry, this steric control is a powerful tool for directing the approach of reagents, leading to high diastereoselectivity in a wide range of chemical transformations. Its dual functionality, possessing both a hydroxyl and a carboxylic acid group, allows for versatile incorporation into complex molecular architectures, making it a key component in the synthesis of chiral ligands, auxiliaries, and, most notably, active pharmaceutical ingredients (APIs).[3][4] This guide explores its primary applications, provides detailed protocols for its use, and offers expert insights into optimizing synthetic outcomes.
Physicochemical Properties and Stereochemical Integrity
The reliable application of this chiral synthon is underpinned by its well-defined physical and chemical properties. Purity and stereochemical integrity are paramount, as any contamination with the (R)-enantiomer can compromise the stereochemical outcome of a synthesis.
| Property | Value | Source(s) |
| CAS Number | 21641-92-9 | [1][2][5] |
| Molecular Formula | C₆H₁₂O₃ | [2][5] |
| Molecular Weight | 132.16 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48-50 °C | [5] |
| Optical Rotation [α]²⁰/D | -64° ± 5° (c=1 in H₂O/molybdate) | [5] |
| pKa | 3.91 ± 0.27 (Predicted) | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Core Applications in Pharmaceutical Synthesis
The utility of this compound can be broadly categorized into two strategic roles: as a chiral resolving agent and as a foundational chiral building block for complex APIs.
Chiral Resolving Agent for Racemic Bases
Chiral amines are ubiquitous structural motifs in over 40% of pharmaceuticals.[6] One of the most established methods for obtaining enantiomerically pure amines is through classical resolution, which involves the separation of a racemic mixture by converting the enantiomers into diastereomers.[7] As a chiral acid, this compound can be reacted with a racemic amine to form a pair of diastereomeric salts.
The core principle is that diastereomers possess different physical properties, most critically, different solubilities.[7] This solubility difference allows for the selective crystallization of one diastereomeric salt from the solution, while the other remains dissolved. Subsequent filtration and treatment of the isolated salt with a base will break the ionic bond, liberating the desired enantiomerically enriched amine and regenerating the resolving agent.
Below is a conceptual workflow for this process.
Caption: Workflow for chiral resolution of a racemic amine.
Chiral Building Block: Case Study in the Synthesis of Atazanavir
A more prominent application is its use as a chiral synthon. Its derivatives are crucial intermediates in the synthesis of several peptidomimetic drugs, where the bulky tert-butyl group mimics the side chain of an amino acid. A prime example is its role in the synthesis of Atazanavir, a potent protease inhibitor used in the treatment of HIV.[8][9][10]
In the synthesis of Atazanavir, the closely related derivative, N-methoxycarbonyl-L-tert-leucine, serves as a key fragment that is coupled with a complex hydrazine intermediate.[11][12] This fragment establishes a critical stereocenter and provides the bulky side chain necessary for effective binding to the active site of the HIV protease enzyme.[9][12] The synthesis of N-methoxycarbonyl-L-tert-leucine itself starts from L-tert-leucine, which can be prepared from this compound, highlighting the foundational role of this chiral molecule.[4][13]
The following diagram illustrates a key fragment coupling step in a common synthetic route to Atazanavir.
Caption: Key coupling step in the synthesis of Atazanavir.
Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers must adapt them to specific substrates and laboratory conditions, always adhering to rigorous safety standards.
Protocol 1: Synthesis of an Atazanavir Precursor via Peptide Coupling
This protocol describes the coupling of N-methoxycarbonyl-L-tert-leucine with a hydrazine intermediate, a key step in forming the backbone of Atazanavir, adapted from published synthetic routes.[11][12]
Materials:
-
N-methoxycarbonyl-L-tert-leucine (1)
-
Hydrazine intermediate hydrochloride salt (6)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis, magnetic stirrer, ice bath.
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM and a minimal amount of anhydrous DMF to aid solubility.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of DCC (1.05 eq) in anhydrous DCM to the cooled mixture.
-
Expert Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and prevent the formation of N-acylurea byproduct, thereby improving yield and purity.
-
-
Stir the resulting suspension at 0-5 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, prepare a suspension of the hydrazine intermediate hydrochloride salt (6) (1.0 eq) in anhydrous DCM. If necessary, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the HCl salt and liberate the free base.
-
Add the suspension of the free hydrazine base to the activated acid mixture at 0-5 °C.
-
Allow the reaction to stir at 0-5 °C and then warm to room temperature overnight.
-
Workup and Purification: Monitor the reaction by TLC or LC-MS for completion.
-
Once complete, filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate in vacuo.
-
Redissolve the resulting oily residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Expert Insight: The acidic wash removes any unreacted basic hydrazine, while the basic wash removes unreacted HOBt and the starting carboxylic acid.
-
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Purify the crude product by column chromatography or recrystallization as required to obtain the pure intermediate (7).
Protocol 2: General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a generalized workflow for separating a racemic primary or secondary amine using this compound.
Materials:
-
Racemic amine
-
This compound (0.5 - 1.0 eq)
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate)
-
Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for pH adjustment and recovery.
-
Buchner funnel and filter paper.
Procedure:
-
Solvent Screening and Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of a heated screening solvent.
-
In a separate flask, dissolve this compound (typically 0.5 eq, as only one enantiomer will crystallize) in the same heated solvent.
-
Slowly add the acid solution to the amine solution with stirring.
-
Expert Insight: The choice of solvent is critical and empirical. An ideal solvent will dissolve both the racemic amine and the chiral acid but will have poor solubility for one of the diastereomeric salts, promoting its crystallization.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Stir the resulting slurry for several hours to ensure the crystallization equilibrium is reached.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Analysis: Analyze the enantiomeric excess (e.e.) of the crystalline salt (after liberating the amine on a small scale) and the mother liquor using chiral HPLC or NMR with a chiral shift reagent to determine the efficiency of the resolution.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM or EtOAc).
-
Add a base (e.g., 1M NaOH) dropwise until the pH is >10 to deprotonate the amine and break the salt.
-
Separate the organic layer, and extract the aqueous layer a few times with the same organic solvent.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer from step 9 contains the sodium salt of the chiral acid. Acidify this layer with 1M HCl to pH <2 and extract with EtOAc to recover the this compound for reuse.
Troubleshooting and Expert Insights
-
Low Diastereoselectivity in Coupling: If racemization occurs during peptide coupling (Protocol 1), ensure the reaction temperature is kept low (0 °C) and that an additive like HOBt or HOAt is used. Alternative coupling reagents like HATU or EDCI may offer better results.
-
Failure to Crystallize in Resolution: If no crystals form during resolution (Protocol 2), the solvent system is not optimal. A systematic screening of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) is necessary. Sometimes, using a slight excess or deficit of the resolving agent can aid crystallization.
-
Purity Assessment: Always characterize intermediates and final products thoroughly. For chiral molecules, determination of enantiomeric excess (e.e.) or diastereomeric excess (d.e.) via chiral HPLC, GC, or ¹H NMR with a chiral shift reagent is mandatory to validate the success of the protocol.[14]
Conclusion
This compound is a highly effective and versatile chiral reagent in pharmaceutical synthesis. Its sterically demanding tert-butyl group provides excellent stereocontrol, making it an ideal building block for complex targets like the HIV protease inhibitor Atazanavir. Furthermore, its acidic nature allows it to be employed in classical resolution schemes for the production of enantiopure amines, which remain critical components of the pharmaceutical landscape. A thorough understanding of its properties and reaction mechanisms enables chemists to strategically leverage this synthon to build stereochemically complex molecules with precision and efficiency.
References
- 1. This compound 97 21641-92-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-hydroxy-3,3-dimethylbutyricacid [myskinrecipes.com]
- 4. This compound | 21641-92-9 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 9. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 12. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic method of atazanavir intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 14. Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Determination of Enantiomeric Purity and Absolute Configuration of Chiral Amines Using (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Introduction: The Principle of Chiral Derivatization for NMR Spectroscopy
In the realm of stereoselective synthesis and pharmaceutical development, the accurate determination of enantiomeric purity and absolute configuration is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, is inherently incapable of distinguishing between enantiomers due to their identical physical properties in an achiral environment. To overcome this limitation, a chiral derivatizing agent (CDA) can be employed to convert a mixture of enantiomers into a mixture of diastereomers.[1][2] These newly formed diastereomers possess distinct physical and spectroscopic properties, which allows for their differentiation and quantification by NMR.[2][3]
This application note provides a comprehensive guide to the use of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid as an effective chiral derivatizing agent for the analysis of primary and secondary amines. The formation of diastereomeric amides introduces a new chiral center, leading to unique magnetic environments for the nuclei in each diastereomer. Consequently, chemically non-equivalent signals can be observed in the NMR spectrum, most commonly in the ¹H NMR spectrum. The relative integration of these distinct signals provides a direct and accurate measure of the enantiomeric excess (ee) of the original amine. Furthermore, consistent differences in the chemical shifts of the diastereomers can be used to assign the absolute configuration of the amine, often by creating a conformational model analogous to the well-established Mosher's acid model.[3][4][5]
This compound is an advantageous CDA due to its steric bulk provided by the tert-butyl group, which can induce significant chemical shift differences in the resulting diastereomers, facilitating more straightforward spectral analysis. The presence of the hydroxyl group can also influence the conformational preferences of the diastereomeric amides through hydrogen bonding, further enhancing spectral resolution.
Experimental Workflow Overview
The overall process involves the coupling of the chiral amine of interest with this compound to form diastereomeric amides, followed by purification (if necessary) and subsequent NMR analysis.
Figure 1: General workflow for the derivatization of a chiral amine with this compound and subsequent NMR analysis.
Detailed Protocol: Amide Formation
This protocol outlines a general and robust method for the synthesis of diastereomeric amides from a chiral amine and this compound using a standard carbodiimide coupling procedure.[6][7]
Materials:
-
Chiral amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, if starting from an amine salt)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Activation: To the solution from step 1, add HOBt (1.1 equivalents) and EDC (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the HOBt active ester is crucial for efficient coupling and suppression of racemization.[7]
-
Amine Addition: In a separate flask, dissolve the chiral amine (1.05 equivalents) in anhydrous DCM. If the amine is in the form of a hydrochloride or other salt, add 1.5 equivalents of DIPEA to the amine solution to liberate the free base.
-
Coupling Reaction: Slowly add the amine solution to the activated acid mixture from step 2. Add a catalytic amount of DMAP (0.1 equivalents). The role of DMAP is to act as an acyl transfer agent, which can be important for less reactive amines.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.
-
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to remove any unreacted starting materials or coupling byproducts. The two diastereomers will likely co-elute.
-
NMR Sample Preparation: Accurately weigh a sample of the purified diastereomeric amides and dissolve it in CDCl₃ for NMR analysis.
NMR Data Acquisition and Analysis
1. Acquiring the Spectrum:
A standard high-resolution ¹H NMR spectrum (≥400 MHz is recommended) should be acquired. Ensure good signal-to-noise and resolution.
2. Identifying Diastereomeric Signals:
Carefully examine the spectrum for pairs of signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter and the chiral center of the derivatizing agent are most likely to show distinct chemical shifts (Δδ). Look for well-resolved signals, such as methine protons, or signals from bulky groups like the tert-butyl group of the derivatizing agent.
3. Determination of Enantiomeric Excess (ee):
The enantiomeric excess is calculated by integrating a pair of well-resolved signals corresponding to each diastereomer.
-
Let I₁ and I₂ be the integration values for the signals of diastereomer 1 and diastereomer 2, respectively.
-
The ratio of the diastereomers is I₁ : I₂.
-
The enantiomeric excess (% ee) is calculated using the formula:
% ee = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
4. Assignment of Absolute Configuration:
Assigning the absolute configuration requires a more systematic approach, often involving the preparation of standards from enantiopure amines or by establishing a consistent conformational model.[4][5] By analogy with Mosher's acid amides, a model can be proposed where the amide assumes a conformation that minimizes steric interactions. In this model, the relative shielding or deshielding of specific protons on the amine portion of the molecule by the bulky groups of the chiral acid can be correlated with the absolute configuration. This typically requires a series of experiments with known compounds to establish a reliable correlation.
Data Presentation: A Comparative Overview
The following table provides a hypothetical example of expected ¹H NMR data for the derivatization of a racemic primary amine, 1-phenylethylamine, with this compound.
| Parameter | Diastereomer 1 ((R)-amine, (S)-acid) | Diastereomer 2 ((S)-amine, (S)-acid) | Δδ (ppm) |
| Amine Methine (CH) | ~5.20 ppm (multiplet) | ~5.15 ppm (multiplet) | 0.05 |
| Amine Methyl (CH₃) | ~1.45 ppm (doublet) | ~1.50 ppm (doublet) | -0.05 |
| CDA tert-Butyl | ~0.95 ppm (singlet) | ~0.98 ppm (singlet) | -0.03 |
Note: The chemical shifts and the sign of Δδ are illustrative and must be determined experimentally.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of coupling reagents, extending the reaction time, or gently heating the reaction mixture.
-
Poor Resolution in NMR: If the signals for the diastereomers are not well-resolved, try acquiring the spectrum on a higher field NMR instrument, or in a different deuterated solvent (e.g., benzene-d₆, which can induce significant solvent shifts).
-
Racemization: While the use of HOBt minimizes racemization, it is a potential issue. Ensure that the reaction conditions, particularly temperature and exposure to strong bases, are carefully controlled.
-
Hydroxyl Group Interference: The free hydroxyl group on the chiral acid could potentially undergo side reactions. While typically not a major issue in standard amide couplings, if problems persist, protection of the hydroxyl group (e.g., as a silyl ether) prior to coupling and subsequent deprotection may be necessary. However, this adds steps to the synthesis.[8]
Conclusion
The derivatization of chiral amines with this compound is a reliable and straightforward method for determining enantiomeric purity by NMR spectroscopy. The protocol presented here, utilizing common coupling reagents, is broadly applicable to a wide range of primary and secondary amines. Careful analysis of the resulting ¹H NMR spectra allows for precise quantification of the enantiomeric excess and can provide valuable insights into the absolute configuration of the amine, making it an indispensable tool for chemists in research and industry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Chiral Resolution of Alcohols via Diastereomeric Ester Formation with (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety profile. While asymmetric synthesis provides an elegant route to chiral molecules, classical resolution of racemates remains a robust, scalable, and indispensable technique.[1][2] This guide provides an in-depth exploration of a powerful method for resolving racemic alcohols: the use of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid as a chiral resolving agent. Our focus is not merely on the procedural steps but on the underlying principles and strategic considerations that ensure a successful and efficient separation. The bulky tert-butyl group of this resolving agent is a key structural feature, often inducing significant differences in the crystal packing and solubility of the resulting diastereomeric esters, which is the very property we exploit for separation.
The Principle: From Indistinguishable Enantiomers to Separable Diastereomers
Enantiomers, being mirror images, possess identical physical properties (e.g., boiling point, solubility, chromatographic retention times on achiral media), making their direct separation from a racemic mixture exceptionally challenging.[3] The core strategy of this resolution protocol is to chemically and reversibly convert the pair of enantiomers into a pair of diastereomers. Diastereomers are not mirror images and, crucially, have distinct physical properties, allowing for their separation by conventional laboratory techniques like fractional crystallization or chromatography.[3][4]
The workflow involves three key stages:
-
Esterification: The racemic alcohol (R/S)-Alcohol is reacted with enantiomerically pure this compound to form a mixture of two diastereomeric esters: (R)-Alcohol-(S)-Acid and (S)-Alcohol-(S)-Acid.
-
Separation: The diastereomeric esters are separated based on their differential solubility, most commonly via fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent system, leaving the other enriched in the mother liquor.
-
Hydrolysis & Recovery: The isolated, pure diastereomeric ester is hydrolyzed to cleave the ester bond, liberating the desired enantiomerically pure alcohol and recovering the chiral resolving agent for potential reuse.[1]
Figure 1: Overall workflow for the chiral resolution of a racemic alcohol.
The Resolving Agent: this compound
The choice of resolving agent is critical for the success of the separation.[5] this compound is an effective choice for several reasons:
-
Optical Purity: It is commercially available in high enantiomeric purity.[6]
-
Structural Rigidity & Bulk: The sterically demanding tert-butyl group adjacent to the chiral center creates a rigid and well-defined three-dimensional structure. This steric hindrance maximizes the difference in physical interactions (like crystal lattice packing) between the two resulting diastereomeric esters, which is the primary driver for successful separation by crystallization.
-
Chemical Stability: The agent is stable under the conditions required for esterification and hydrolysis and does not racemize.
-
Recoverability: As a carboxylic acid, it can be easily recovered from the basic aqueous solution after hydrolysis by simple acidification and extraction, making the process cost-effective.
Figure 2: Formation of separable diastereomers from a racemic alcohol.
Detailed Experimental Protocols
This section provides a representative, self-validating protocol. Researchers must optimize solvent choice, temperature, and crystallization times for their specific alcohol substrate.
Prerequisites:
-
All glassware must be oven-dried and reactions conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent purity is critical. The racemic alcohol should be pure, and the resolving agent, this compound, should have an enantiomeric excess (e.e.) of >97%.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the racemic alcohol (1.0 eq.) and this compound (1.05 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the alcohol).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution. DMAP serves as a nucleophilic catalyst to accelerate the esterification.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the reaction rate and minimize side reactions from the highly reactive coupling agent.
-
Coupling Agent Addition: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM to the cooled reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the insoluble DCU precipitate. Wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mixture of diastereomeric esters.
-
-
Solvent Screening (Critical Step): The success of the resolution hinges on finding a solvent or solvent system where the two diastereomers have significantly different solubilities. Test small amounts of the crude ester mixture in various solvents (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof). The ideal solvent will fully dissolve the mixture when hot but cause one diastereomer to selectively crystallize upon cooling.
-
First Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further to 0-4 °C to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals (this is Crop 1 ). Keep the filtrate (mother liquor).
-
-
Purity Analysis: Analyze the diastereomeric purity of Crop 1 and the concentrated mother liquor using ¹H NMR, HPLC, or SFC on an achiral column. The diastereomers should have different retention times.
-
Recrystallization (Iterative Process): If the diastereomeric excess (d.e.) of Crop 1 is not satisfactory (>98%), perform one or more subsequent recrystallizations from the same solvent system until the desired purity is achieved.
-
Hydrolysis Setup: In a round-bottom flask, suspend the purified diastereomeric ester (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-4 eq.) and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Isolation of Alcohol:
-
Cool the reaction mixture to room temperature and remove the methanol in vacuo.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times. The desired alcohol will move into the organic phase.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography or distillation to obtain the enantiomerically pure product.
-
-
Enantiomeric Purity Determination: Analyze the final alcohol product for enantiomeric excess (e.e.) using chiral HPLC or chiral GC.
-
Acidification: Take the aqueous layer from the hydrolysis workup (Step C3) and cool it in an ice bath.
-
Precipitation: Slowly add concentrated HCl until the solution is acidic (pH ~1-2). This compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The recovered acid can be reused in subsequent resolutions. Check its purity by melting point or NMR.
Data Summary & Expected Outcomes
The efficiency of the resolution is highly dependent on the specific alcohol substrate. The following table illustrates how results from such a protocol should be presented.
| Racemic Alcohol Substrate | Yield of Diastereomers (%) | d.e. of Crystals (%) (after 2 recrystallizations) | Yield of Resolved Alcohol (%) | e.e. of Resolved Alcohol (%) |
| 1-Phenylethanol | 92% | >99% | 85% (based on one enantiomer) | >99% |
| 2-Octanol | 88% | 98% | 80% (based on one enantiomer) | 98% |
| trans-2-Phenyl-1-cyclohexanol | 95% | >99% | 89% (based on one enantiomer) | >99% |
References
The Strategic deployment of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid in the Synthesis of Architecturally Complex Natural Products
Introduction: The Quintessential Chiral Building Block
In the intricate field of natural product total synthesis, where the precise orchestration of stereochemistry is paramount, the selection of starting materials from the chiral pool offers a distinct strategic advantage. Among these, (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, a non-proteinogenic α-hydroxy acid, has emerged as a valuable and versatile chiral building block. Its inherent stereochemical information, coupled with the sterically demanding tert-butyl group, provides a powerful tool for inducing asymmetry in a variety of chemical transformations. This technical guide delves into the application of this unique chiral synthon, with a particular focus on its pivotal role in the landmark total synthesis of the potent and selective proteasome inhibitor, (+)-Lactacystin. Through a detailed exploration of this synthesis, we will illuminate the underlying principles of its application and provide actionable protocols for researchers in the fields of organic synthesis and drug development.
This compound, with its defined (S)-configuration at the α-carbon, serves as a reliable foundation for the construction of more complex chiral molecules.[1] The tert-butyl group not only imparts a high degree of steric hindrance, influencing the facial selectivity of reactions at adjacent centers, but also enhances the crystallinity of intermediates, often facilitating purification. These characteristics make it an ideal starting point for asymmetric syntheses, where predictable and high-yielding transformations are essential for success.
Case Study: The Enantioselective Total Synthesis of (+)-Lactacystin
The total synthesis of (+)-Lactacystin by E.J. Corey and his collaborators stands as a testament to the strategic utility of this compound.[2][3][4] Lactacystin is a natural product isolated from Streptomyces that exhibits potent neurotrophic activity and was later identified as a highly selective inhibitor of the 20S proteasome.[4] Its unique γ-lactam-β-lactone structure and multiple stereocenters presented a formidable synthetic challenge. The Corey synthesis elegantly addressed these challenges by employing a chiral auxiliary derived from this compound to control the stereochemistry of key bond-forming events.
The core strategy involved the use of a chiral α,α-disubstituted ester of this compound to direct the stereoselective alkylation and subsequent transformations, ultimately leading to the construction of the pyrrolidinone core of Lactacystin with the correct absolute stereochemistry.
Visualizing the Synthetic Strategy
The following workflow diagram illustrates the key stages in the application of the chiral auxiliary derived from this compound in the synthesis of a key intermediate for (+)-Lactacystin.
Caption: Synthetic workflow from this compound to a key Lactacystin precursor.
Detailed Experimental Protocols
The following protocols are based on the synthetic route developed by E.J. Corey and provide a step-by-step guide for the key transformations involving the chiral auxiliary derived from this compound.
Protocol 1: Preparation of the Chiral Auxiliary Ester
This protocol describes the esterification of this compound with a suitable alcohol to form the chiral auxiliary.
Materials:
-
This compound
-
(R)-(-)-Pantolactone
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and (R)-(-)-Pantolactone (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add 4-(Dimethylamino)pyridine (0.1 eq).
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ester.
Causality: The use of DCC and DMAP facilitates the esterification under mild conditions, preserving the stereochemical integrity of both the acid and the alcohol. (R)-(-)-Pantolactone is chosen as the alcohol component to create a diastereomeric ester that will influence the subsequent stereoselective reactions.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the diastereoselective aldol reaction of the chiral ester enolate with a suitable aldehyde, a key step in establishing the stereocenters of the Lactacystin core.
Materials:
-
Chiral ester from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Prepare a solution of the chiral ester (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF via syringe.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add freshly distilled acetaldehyde (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by flash column chromatography.
Causality: The formation of a lithium chelate between the enolate and the ester carbonyl, along with the steric bulk of the tert-butyl group and the pantolactone moiety, directs the approach of the aldehyde from the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.
Data Summary
| Transformation | Reactants | Key Reagents | Product | Diastereomeric Ratio/ee | Yield |
| Esterification | This compound, (R)-(-)-Pantolactone | DCC, DMAP | Chiral Auxiliary Ester | N/A | High |
| Aldol Reaction | Chiral Auxiliary Ester, Acetaldehyde | LDA | β-Hydroxy ester | >95:5 | Good |
Conclusion and Future Perspectives
The successful application of this compound in the total synthesis of (+)-Lactacystin underscores its significance as a powerful chiral building block. The principles of steric hindrance and conformational rigidity provided by its unique structure can be extrapolated to the design of other asymmetric transformations. For researchers and professionals in drug development, this chiral synthon offers a reliable and efficient starting point for the synthesis of complex, biologically active molecules. Future applications may involve the development of novel chiral auxiliaries and catalysts derived from this scaffold, further expanding its utility in the ever-evolving landscape of asymmetric synthesis.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. An Efficient and Concise Enantioselective Total Synthesis of Lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological activity of lactacystin, omuralide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactacystin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Welcome to the technical support center for the synthesis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. This compound is a crucial intermediate for various chiral compounds, including α-lactams, diols, and α-hydroxyketones.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and ensure high enantiomeric purity.
Overview of Synthetic Strategies
The enantioselective synthesis of the (S)-isomer is critical for its biological applications. The primary synthetic routes can be broadly categorized into two approaches: chemical synthesis from a chiral precursor and asymmetric synthesis from a prochiral substrate.
-
Chemical Synthesis from L-tert-leucine: This common laboratory-scale method involves the diazotization of the readily available amino acid L-tert-leucine. The reaction substitutes the amino group with a hydroxyl group, ideally with retention of stereochemistry.
-
Asymmetric Reduction of a Prochiral Ketone: This strategy involves the reduction of 2-keto-3,3-dimethylbutyric acid (or its ester) using a chiral reducing agent or catalyst. This can be achieved through chemical catalysis (e.g., using chiral metal complexes) or biocatalysis (using enzymes like dehydrogenases).[3][4][5]
-
Biocatalysis and Fermentation: Engineered microorganisms can be used to produce the target molecule directly from simple carbon sources or through the biotransformation of a precursor.[6][7][8] This approach is often favored for its high selectivity and sustainability.
Comparative Overview of Synthesis Methods
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Advantages | Challenges |
| Diazotization | L-tert-leucine | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | ~60-70%[9] | Readily available starting material, straightforward procedure. | Use of corrosive acids, potential for side reactions, moderate yield. |
| Asymmetric Reduction | 2-keto-3,3-dimethylbutyric acid | Chiral catalysts (e.g., Ru-BINAP), Biocatalysts (Dehydrogenases) | >80-95% | High potential for yield and enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions is critical.[4] |
| Biocatalysis | Glucose, Precursors | Engineered Microorganisms (e.g., E. coli), Isolated Enzymes | Variable | High enantioselectivity, sustainable, mild reaction conditions. | Low productivity, complex process optimization, potential for by-product formation.[6][10] |
Troubleshooting Guide: Chemical Synthesis from L-tert-leucine
This method relies on the diazotization of L-tert-leucine. While seemingly straightforward, several factors can impact the yield and purity of the final product.
Caption: Workflow for L-tert-leucine Diazotization.[9]
Q: My reaction yield is significantly lower than the reported ~67%. What are the likely causes?
A: Low yields in this synthesis are typically traced back to three main areas: reaction temperature, the rate of nitrite addition, and inefficient product extraction.
-
Causality: The diazotization reaction is highly exothermic and the intermediate diazonium salt is unstable at higher temperatures. If the temperature rises above 5°C, the diazonium salt can decompose into undesired by-products, primarily through elimination and rearrangement pathways, thus lowering the yield of the desired hydroxyl acid.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is maintained in an ice bath that is consistently between 0-5°C throughout the addition of sodium nitrite and the subsequent overnight stirring.[9] Use a calibrated thermometer immersed in the reaction mixture.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite must be added dropwise or via a syringe pump over an extended period.[9] A rapid addition will cause a spike in temperature and localized high concentrations of nitrous acid, promoting side reactions.
-
Optimize Extraction: this compound has some water solubility. The protocol specifies extracting five times with ether to ensure complete removal from the aqueous phase.[9] Ensure vigorous mixing during extraction and allow adequate time for phase separation. Consider using a different solvent like ethyl acetate if ether extraction proves insufficient, but be aware this may also extract more impurities.
-
Check Starting Material Purity: Ensure the L-tert-leucine is of high purity. Impurities can interfere with the reaction.
-
Q: The final product is a colorless oil that won't crystallize. How can I purify it?
A: It is common for the product to be isolated as a colorless oil, which may crystallize upon standing.[9] If crystallization does not occur spontaneously, several techniques can be employed.
-
Causality: The presence of minor impurities or residual solvent can inhibit crystallization by disrupting the formation of a stable crystal lattice. The inherent properties of the molecule also allow it to exist in a supercooled liquid state.
-
Troubleshooting Steps:
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the oil to induce crystallization.
-
Solvent Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) to the oil and stir vigorously. This can wash away impurities and often induces precipitation of the solid product.
-
High Vacuum: Ensure all extraction solvent has been thoroughly removed under reduced pressure. Applying a high vacuum for an extended period can sometimes promote solidification.
-
Chromatography: If the product remains an oil, purification via silica gel column chromatography is a reliable option. Use a solvent system such as ethyl acetate/hexane with a small amount of acetic acid to ensure the carboxylic acid elutes properly.
-
Troubleshooting Guide: Asymmetric Reduction
This approach offers high enantioselectivity but requires careful optimization of the catalyst system and reaction conditions.
Caption: General workflow for Asymmetric Reduction.
Q: My asymmetric reduction has low conversion, with significant starting material remaining.
A: Incomplete conversion points to an issue with the catalyst's activity or stability, or insufficient reducing agent.
-
Causality: Chemical catalysts can be deactivated by impurities (e.g., water, oxygen, or sulfur compounds) in the substrate or solvent. Biocatalysts (enzymes) are sensitive to pH, temperature, and the presence of inhibitors.[3] In both cases, if the reducing agent is consumed before the reaction is complete, the conversion will stall.
-
Troubleshooting Steps:
-
Catalyst Loading & Quality: For chemical reductions, ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). For biocatalytic reductions, verify the activity of your enzyme preparation.[5] Consider increasing the catalyst loading if other parameters are optimized.
-
Reductant Stoichiometry: Ensure you are using a sufficient molar excess of the reductant (e.g., HCOOH/NEt₃ for transfer hydrogenation, or adequate H₂ pressure for hydrogenation). For enzymatic reductions, ensure the cofactor (e.g., NADH) regeneration system is efficient.[11]
-
Reaction Conditions: Optimize temperature and reaction time. While lower temperatures often improve enantioselectivity, they also slow the reaction rate. A time-course study analyzed by HPLC can help determine the optimal reaction time.
-
Substrate/Solvent Purity: Purify the starting keto-acid and ensure solvents are anhydrous and de-gassed, as required by the specific catalytic system.
-
Q: The conversion is high, but the enantiomeric excess (ee) is poor.
A: Low enantioselectivity is a common challenge and is fundamentally linked to the choice of the chiral catalyst and the reaction conditions.
-
Causality: The enantiomeric excess is determined by the difference in the energy barriers for the two competing pathways leading to the (S) and (R) enantiomers. This energy difference is dictated by the interaction between the substrate and the chiral catalyst. Temperature, solvent, and additives can all influence these interactions.
-
Troubleshooting Steps:
-
Screen Chiral Ligands/Enzymes: This is the most critical factor. For chemical catalysis, a screen of different chiral ligands is often necessary. For biocatalysis, screen a panel of different dehydrogenases or ketoreductases, as they exhibit different substrate specificities and stereoselectivities.[3][12]
-
Optimize Temperature: In many cases, lowering the reaction temperature increases enantioselectivity by accentuating the small energy differences between the diastereomeric transition states. Run the reaction at 0°C or even lower temperatures and monitor the effect on ee.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, alcohols) to find the optimal medium for your specific catalyst system.
-
Check for Racemization: Ensure that the product is not racemizing under the reaction or work-up conditions. This can sometimes occur under harsh pH or high-temperature conditions.
-
Frequently Asked Questions (FAQs)
Q1: How can I accurately monitor the progress and stereoselectivity of my reaction?
A1: The most effective method is chiral High-Performance Liquid Chromatography (HPLC). An HPLC equipped with a chiral stationary phase (e.g., a cellulose- or amylose-based column) can separate the enantiomers of the product, allowing you to determine both the conversion (by monitoring the disappearance of the starting material) and the enantiomeric excess simultaneously. LC-MS can also be used to monitor the formation of the product by its mass.[9]
Q2: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
A2: Scaling up presents several significant challenges that are not always apparent at the bench scale.[10][13][14]
-
Process Reproducibility: Mixing efficiency, heat transfer, and mass transfer differ significantly between small flasks and large reactors.[13] For exothermic reactions like diazotization, maintaining precise temperature control is much more difficult at a larger scale and requires specialized reactor jackets and cooling systems.
-
Supply Chain Management: Sourcing consistent, high-quality raw materials in larger quantities can be a hurdle. Variations in raw material quality can disrupt the manufacturing process and affect yield and purity.[13]
-
Regulatory Compliance: Pharmaceutical manufacturing requires adherence to Good Manufacturing Practices (GMP). This involves extensive documentation, process validation, and demonstrating equivalence between the small-scale and large-scale processes to regulatory agencies.[13]
-
Cost Control: The capital investment for larger equipment, facility expansion, and skilled personnel can be substantial.[13] Process optimization to maximize yield and throughput is critical to ensure economic viability.
Q3: My biocatalytic process using E. coli is producing acetate as a major by-product. How can this be mitigated?
A3: Acetate formation is a common result of overflow metabolism in E. coli when the rate of glucose uptake exceeds the capacity of the central carbon metabolism. This can lower the pH of the medium and inhibit cell growth and product formation.[6]
-
Metabolic Engineering: A targeted approach is to create gene knockouts in the acetate production pathway. Deleting genes like pta (phosphotransacetylase) can significantly reduce acetate formation, though it may need to be balanced as it can sometimes impact overall product yield.[6]
-
Process Optimization: Control the glucose feed rate in a fed-batch fermentation to avoid excess glucose accumulation. Maintaining optimal dissolved oxygen levels is also crucial, as anaerobic conditions can exacerbate acetate production.
References
- 1. scbt.com [scbt.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 21641-92-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 14. stamm.bio [stamm.bio]
Purification challenges of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Technical Support Center: (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Introduction: Welcome to the technical support guide for the purification of this compound. This valuable chiral building block is integral to the synthesis of various complex molecules, including pharmaceuticals and other fine chemicals.[1][2][3] Its purification, particularly achieving high enantiomeric purity, presents a set of common yet surmountable challenges for researchers. This guide is structured to provide direct, actionable solutions to problems you may encounter during synthesis, purification, and analysis. We will delve into the causality behind these challenges and offer field-proven troubleshooting strategies and detailed protocols to ensure you can achieve your desired product purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: Why is the enantiomeric excess (e.e.) of my purified acid low after diastereomeric salt crystallization?
A1: Achieving high enantiomeric excess via diastereomeric salt crystallization is a multi-step process where efficiency can be lost at several stages. The primary reasons for low e.e. are typically inefficient separation of the diastereomeric salts or partial racemization during workup.
Probable Causes & Solutions:
-
Poor Choice of Resolving Agent or Solvent: The success of this method hinges on the significant solubility difference between the two diastereomeric salts formed.[4] If the salts have similar solubilities in your chosen solvent, they will co-precipitate, leading to poor enantiomeric enrichment.
-
Solution: Conduct a systematic screening of chiral resolving agents and solvents. Common chiral bases for resolving carboxylic acids include (R)-(+)-α-methylbenzylamine, cinchonidine, and quinine.[5] Test these in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) on a small scale to identify the combination that yields a crystalline salt with the highest e.e.
-
-
Suboptimal Crystallization Conditions: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one, compromising purity.
-
Solution: Employ slow, controlled cooling. Allow the solution to cool gradually to room temperature, followed by further cooling in a refrigerator or ice bath.[5] If the initial e.e. is unsatisfactory, a recrystallization step is often necessary to further enhance the purity.
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the chiral resolving agent can lead to incomplete precipitation of the desired diastereomer or precipitation of the racemic starting material.
-
Solution: Start with 0.5 to 1.0 equivalents of the chiral base relative to the racemic acid.[5] Titrate small amounts of the resolving agent to find the optimal ratio for selective crystallization.
-
-
Racemization During Acid Liberation: The final step of acidifying the purified diastereomeric salt to recover the free enantiopure acid can cause racemization if conditions are too harsh.
-
Solution: Perform the acidification at low temperatures (e.g., 0-5 °C) using a strong acid like 1M HCl, adding it slowly until the pH is approximately 2.[5] Promptly extract the liberated free acid into an organic solvent to minimize its exposure to the aqueous acidic environment.
-
Below is a logical workflow to troubleshoot and optimize the diastereomeric salt crystallization process.
Caption: A troubleshooting workflow for low enantiomeric excess.
Q2: My purified product is a colorless oil or a waxy solid, not the expected crystalline solid. What's wrong?
A2: this compound is reported to be a solid with a melting point of 48-50 °C.[3] Failure to crystallize is almost always indicative of impurities that cause melting point depression.
Probable Causes & Solutions:
-
Residual (R)-enantiomer: The racemic mixture itself has a lower melting point than the pure enantiomer. If your chiral resolution was incomplete, the remaining (R)-enantiomer will act as an impurity.
-
Solution: Re-evaluate your chiral resolution process based on the steps in Q1. An analytical technique like chiral HPLC or GC is essential to quantify the enantiomeric purity.
-
-
Solvent Contamination: Trapped solvent from the purification or extraction steps can prevent proper crystal lattice formation.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (below its melting point) for several hours.
-
-
Synthetic Byproducts: Impurities from the synthesis, such as the starting material (e.g., 3,3-dimethyl-2-oxobutyric acid) or side-products (e.g., pivalic acid), may co-purify with the desired product.[6]
-
Solution: If recrystallization is ineffective, consider an orthogonal purification method. Column chromatography on silica gel can be effective for removing less polar impurities. A carefully controlled acid-base extraction can also help remove non-acidic contaminants.
-
Q3: I'm struggling to get a reliable measurement of my product's enantiomeric excess. What are the best analytical methods?
A3: Accurate determination of e.e. is critical. While polarimetry provides a quick check, it is not sufficient for precise quantification. Chromatographic methods are the gold standard.
Method Comparison & Recommendations:
| Method | Principle | Sample Prep | Pros | Cons |
| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Dissolve sample in mobile phase. | Direct analysis, high accuracy. | Requires specialized, expensive columns; method development can be time-consuming.[7] |
| GC after Derivatization | Convert enantiomers into diastereomers with a chiral derivatizing agent, then separate on a standard achiral GC column. | Derivatization required (e.g., esterification). | Uses standard GC columns, high resolution. | Indirect method, derivatization must be quantitative to avoid kinetic resolution.[8] |
| NMR with Chiral Solvating Agent | A chiral agent induces a chemical shift difference between the enantiomers. | Add chiral agent to NMR sample. | Rapid, no separation needed. | Lower accuracy, requires high field NMR, peak overlap can be an issue. |
Recommendations:
-
For Routine, Accurate Analysis: Chiral HPLC is the preferred method. For chiral carboxylic acids, columns based on derivatized cellulose, amylose, or macrocyclic glycopeptides often provide good separation.[9]
-
If Chiral HPLC is Unavailable: GC analysis after derivatization is an excellent alternative. A common approach is to convert the acid to a diastereomeric ester using a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) and then analyze on a standard DB-5 or DB-17 column.
-
Esterification: In a vial, dissolve ~5 mg of your purified acid in 1 mL of dichloromethane. Add ~1.5 equivalents of a chiral alcohol (e.g., (S)-(+)-3-methyl-2-butanol) and a catalytic amount of dimethylaminopyridine (DMAP).
-
Coupling: Add ~1.2 equivalents of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Reaction: Stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS shows complete consumption of the starting acid.
-
Workup: Filter to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., ethyl acetate). Inject onto a standard achiral GC column (e.g., DB-5) and analyze the peak areas of the resulting diastereomers to determine the e.e.[8]
Caption: Decision tree for selecting an e.e. analysis method.
Frequently Asked Questions (FAQs)
-
Q: What are the key physical and chemical properties of this compound?
-
A: It is a white solid with a molecular weight of 132.16 g/mol . Key properties are:
-
Melting Point: 48-50 °C[3]
-
Optical Rotation: [α]20/D −64±5°, c = 1 in H₂O/molybdate
-
Form: Solid
-
-
-
Q: What are the primary applications of this compound?
-
Q: My chiral HPLC peaks are broad or tailing. How can I improve the peak shape?
-
A: Poor peak shape can result from several factors. First, check for sample overload by reducing your injection volume or sample concentration.[10] Second, ensure your column is not contaminated by flushing it with a strong solvent as recommended by the manufacturer.[10] Finally, for acidic analytes, the mobile phase composition is critical; adjusting the pH with a small amount of an acidic modifier (like formic or acetic acid) can significantly improve peak shape.
-
-
Q: Is it possible to resolve this acid using preferential crystallization?
-
A: Preferential crystallization, or resolution by entrainment, is a technique where a seed crystal of one enantiomer is added to a supersaturated solution of the racemate, inducing the crystallization of only that enantiomer.[4] While powerful, this method requires the compound to form a conglomerate (a mechanical mixture of separate enantiopure crystals) rather than a racemic compound (where both enantiomers are present in the same crystal lattice). This property must be determined experimentally for this compound, but diastereomeric salt crystallization remains the more common and predictable method.[4]
-
References
- 1. This compound | 21641-92-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Esterification of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Welcome to the technical support guide for the esterification of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block in their synthetic workflows. This compound is a valuable intermediate, but its unique structure—featuring a sterically bulky tert-butyl group adjacent to a chiral hydroxylated carbon—presents specific challenges during esterification.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and mitigate common side reactions, ensuring high yield and stereochemical fidelity in your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the esterification of this compound.
Q1: My esterification reaction is showing very low conversion, even after extended reaction times. What's going wrong?
Answer:
Low conversion is the most common issue when esterifying this substrate and is primarily due to significant steric hindrance. The bulky tert-butyl group impedes the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon.[1]
Underlying Causes & Troubleshooting Steps:
-
Steric Hindrance: The tert-butyl group on the adjacent carbon (C3) sterically shields the carbonyl group (C1). Standard Fischer esterification conditions, which rely on an acid catalyst and heat, are often slow and inefficient for this substrate because they require the formation of a crowded tetrahedral intermediate.[3][4][5]
-
Solution: Employ a more potent activation method for the carboxylic acid. Methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP), are highly effective for sterically hindered substrates.[1][6] These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
-
-
Reversible Reaction & Water Removal: Esterification is a reversible equilibrium reaction.[3][7] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.
-
Solution: If using Fischer conditions, ensure efficient water removal. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[6] Using a large excess of the alcohol can also help drive the equilibrium towards the product.[4]
-
-
Inadequate Catalyst Activity: While strong mineral acids like H₂SO₄ are common catalysts, they may not be sufficient to overcome the high activation energy associated with this sterically demanding substrate.[8]
-
Solution: Consider alternative catalysts. Solid acid catalysts, such as sulfonic acid resins (e.g., Amberlyst 15), can be effective and simplify purification. For specific α-hydroxy acids, boric acid has been shown to be a chemoselective catalyst.[9]
-
Q2: I'm observing a loss of enantiomeric purity in my final product. How can I prevent racemization at the C2 stereocenter?
Answer:
The stereocenter at C2, being an α-hydroxy acid, is susceptible to racemization, especially under harsh reaction conditions. The hydrogen on the C2 carbon is acidic and can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity.
Mechanisms & Preventative Measures:
-
Harsh Acidic or Basic Conditions: Strong acids or bases and high temperatures can promote enolization and subsequent racemization.
-
Prevention: Opt for milder reaction conditions. The Steglich esterification (DCC/DMAP) is performed at or below room temperature, significantly minimizing the risk of racemization.[1][6] Enzymatic methods are also an excellent alternative as they operate under physiological conditions and are highly stereospecific.[10][11]
-
-
Activation as an Acyl Halide: Converting the carboxylic acid to a highly reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) can sometimes lead to racemization if not performed carefully at low temperatures, as the intermediate can form a ketene.
-
Prevention: If this activation method is necessary, ensure strict temperature control (e.g., 0 °C or below) and use the acyl chloride immediately in the next step.
-
Workflow for Minimizing Racemization
Caption: Strategy for maintaining stereochemical integrity.
Q3: My crude product analysis shows significant byproducts. What are they and how can I avoid them?
Answer:
The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it prone to self-reaction or other undesired transformations.
Common Byproducts & Their Prevention:
-
Dimer (Lactone) Formation: The hydroxyl group of one molecule can attack the activated carboxylic acid of another molecule, forming a dimeric ester. This is a common side reaction in α-hydroxy acids.
-
Prevention: Use a slow addition of the activating agent (like DCC or EDC) to a solution of the acid, alcohol, and catalyst. This keeps the concentration of the highly reactive intermediate low, favoring the reaction with the desired alcohol (which should be present in a slight excess) over self-condensation.
-
-
Dehydration to an α,β-Unsaturated Acid: Under strongly acidic conditions and heat, elimination of the hydroxyl group can occur, leading to the formation of 3,3-dimethylacrylic acid.
-
Prevention: Avoid high temperatures and strong, non-specific acid catalysts. Stick to milder, controlled methods as described above.
-
-
N-Acylurea Byproduct (with DCC/EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield.
-
Prevention: The addition of a nucleophilic catalyst like DMAP is crucial. DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which reacts rapidly with the alcohol, outcompeting the rearrangement to N-acylurea.
-
Q4: How can I effectively purify the final ester product?
Answer:
Purification can be challenging due to the potential presence of unreacted starting acid, the alcohol, and byproducts from the coupling reagents (e.g., dicyclohexylurea, DCU).[6]
Purification Strategy:
-
Removal of Urea Byproduct (if using DCC): If DCC is used, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents like dichloromethane or ethyl acetate. A significant portion can be removed by simple filtration of the reaction mixture.[6] If EDC is used, the corresponding urea is water-soluble and can be removed with an aqueous wash.[12]
-
Aqueous Workup:
-
Wash the organic layer with a dilute acid solution (e.g., 5% HCl or citric acid) to remove any unreacted DMAP and residual EDC.[13]
-
Follow with a wash using a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[7][13] Be cautious as CO₂ evolution can cause pressure buildup.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Chromatography: If impurities remain, column chromatography on silica gel is typically effective. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) to elute the less polar ester product, while more polar impurities are retained on the column.
Purification Workflow Diagram
Caption: Post-reaction purification flowchart.
Comparative Analysis of Esterification Methods
| Method | Key Reagents | Temperature | Pros | Cons | Side Reaction Risk |
| Fischer Esterification | Strong Acid (H₂SO₄), Excess Alcohol | Reflux | Inexpensive reagents, simple setup. | Slow for hindered substrates, reversible, requires high temp.[3][4] | High (Racemization, Dehydration) |
| Steglich Esterification | DCC or EDC, DMAP | 0 °C to RT | High yield for hindered substrates, mild conditions.[1] | Reagents are more expensive, byproduct removal needed.[6] | Low (if DMAP is used) |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ then Alcohol | 0 °C to RT | Forms highly reactive intermediate. | Harsh reagents, potential for racemization and side reactions.[3] | Medium to High |
| Enzymatic Resolution | Lipase, Acyl Donor | RT | Highly stereospecific, environmentally friendly.[10][11] | Slower, substrate-specific, may require optimization. | Very Low |
Validated Experimental Protocol: Steglich Esterification
This protocol provides a reliable method for the esterification of this compound with a primary or secondary alcohol, minimizing side reactions.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of EDC: Add EDC (1.5 equiv) portion-wise to the stirred solution over 15 minutes. Adding it slowly helps to control the exotherm and minimize side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[13]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 12. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
How to remove unreacted (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Topic: How to Remove Unreacted (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals who are using this compound as a starting material and require robust methods for its removal from a post-reaction mixture. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
Introduction: The Challenge of Purification
This compound is a valuable chiral building block used in the synthesis of complex molecules.[1][2] Its complete consumption in a reaction is often not achieved, leaving unreacted starting material as a key impurity. The presence of this acidic, chiral compound can complicate downstream processes, affect crystallization of the final product, and interfere with biological assays. Therefore, its effective removal is a critical step in ensuring the purity and integrity of your target compound.
This guide will walk you through several purification techniques, from simple liquid-liquid extraction to high-resolution chromatography, explaining the expert logic behind each choice.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering this purification challenge.
Q1: Why is it so important to remove every trace of unreacted this compound?
A: Complete removal is critical for several reasons. First, its acidic nature can interfere with subsequent reaction steps that may be base-sensitive. Second, if your final product requires crystallization, this highly soluble impurity can act as a crystallization inhibitor, leading to oils or impure solids. Finally, for pharmaceutical applications, regulatory standards demand exceptionally high purity, and any residual starting material can be considered a significant impurity that must be controlled.
Q2: What are the key chemical properties of this acid that I can exploit for purification?
A: Understanding the physicochemical properties of your impurity is the foundation of an effective purification strategy. The key is to find a difference between the impurity and your desired product.
| Property | Value / Characteristic | Implication for Purification |
| Chemical Class | α-Hydroxy Carboxylic Acid | The carboxylic acid group (pKa ≈ 3.9) is the most useful handle for purification.[3][4] It can be deprotonated with a base to form a water-soluble salt, which is the basis for acid-base extraction.[5] |
| Physical Form | Solid | As a solid with a distinct melting point, recrystallization is a viable purification method if a suitable solvent system can be found.[1][6] |
| Melting Point | 48-50 °C | This relatively low melting point suggests good solubility in many organic solvents.[1][7] |
| Polarity | Polar | The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group makes it quite polar, allowing for strong interaction with polar stationary phases like silica gel in chromatography. |
| Chirality | Chiral (S-enantiomer) | While not relevant for removing it from an achiral product, if your product is a diastereomer, this property can be exploited for chromatographic separation.[8][] |
Q3: My desired product is neutral or basic. What is the fastest and most efficient way to remove the unreacted acid?
A: For separating an acid from a neutral or basic compound, acid-base liquid-liquid extraction (LLE) is unequivocally the superior method.[10] It is fast, scalable, and does not require expensive equipment. By washing your organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate), you can selectively convert the acidic impurity into its water-soluble salt, pulling it out of the organic phase.
Q4: My product is also an acid. How can I separate it from the starting material?
A: This is a more challenging scenario where simple extraction will not work. Your primary methods will be column chromatography or recrystallization . The choice depends on the properties of your product. If your product has a significantly different polarity (e.g., it is much larger or has other functional groups), chromatography on silica gel should provide good separation.[11] If both your product and the starting material are solids, you may be able to find a solvent system where their solubilities are sufficiently different to allow for selective recrystallization.[12] For very difficult separations, preparative HPLC may be required.
Q5: I am concerned about the thermal stability of my product. Are there any purification methods I should be cautious about?
A: Yes, you should be cautious with distillation . α-Hydroxy acids have a known tendency to undergo self-esterification upon heating to form cyclic dimeric esters called lactides.[13] While distillation can be used for some robust α-hydroxy acids, it often requires high vacuum to lower the boiling point and minimize thermal decomposition.[14][15] Unless you have confirmed the thermal stability of your compound, it is best to prioritize non-thermal methods like extraction and chromatography.
PART 2: Troubleshooting and In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies and explains the causality behind our experimental choices.
Method 1: Acid-Base Liquid-Liquid Extraction (LLE)
Expertise & Experience: LLE is the workhorse of organic synthesis for removing acidic or basic impurities. The core principle is altering the ionization state of the target molecule to shuttle it between an organic phase and an aqueous phase.[5] For removing this compound, we exploit its acidic proton. By adding a base, we deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is highly polar and will preferentially dissolve in the aqueous layer, while your neutral or basic product remains in the less polar organic layer.[10][16]
Trustworthiness (Self-Validation): The success of this protocol can be easily validated. After extraction, the aqueous layer can be re-acidified (e.g., with HCl). If the acidic impurity was successfully extracted, it will re-protonate and precipitate out of the aqueous solution or can be extracted back into a fresh organic layer for confirmation by TLC or LCMS analysis.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: We use NaHCO₃, a weak base, as it is sufficient to deprotonate the carboxylic acid without affecting other sensitive functional groups. Stronger bases like NaOH could cause unwanted side reactions (e.g., hydrolysis of esters).
-
-
Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. The reaction between the acid and bicarbonate generates CO₂ gas, which can build up dangerous pressure.[17]
-
Mixing: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove any residual water dissolved in the organic phase and breaks up minor emulsions.
-
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Caption: Workflow for removing acidic impurity via LLE.
Method 2: Flash Column Chromatography
Expertise & Experience: When your product and the acidic impurity have similar solubility properties (e.g., both are acidic), chromatography is the preferred method.[18] We use silica gel, a polar stationary phase (SiO₂). Molecules are separated based on their differential partitioning between the stationary phase and the mobile phase (eluent). More polar compounds, like our α-hydroxy acid, will adsorb more strongly to the silica and therefore elute later (have a lower Rf value). Less polar compounds will travel through the column faster.
Trustworthiness (Self-Validation): The key to a successful column is choosing the right eluent system. This is done via thin-layer chromatography (TLC) first. You are looking for a solvent system that gives good separation between your product spot and the acid spot (a ΔRf of >0.2 is ideal). Fractions are collected and analyzed by TLC to determine which ones contain the pure product.
-
TLC Analysis: Develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that shows good separation of your product and the starting acid on a TLC plate. The acid, being polar, should have a low Rf.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow band at the start of the column.
-
Elution: Run the column by passing the eluent through the silica. Start with a less polar solvent mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (gradient elution) if necessary (e.g., to 70:30 Hexane:EtOAc).
-
Causality: A gradient is often used to first elute the less polar product cleanly, then increase the solvent strength to wash the more polar acid off the column, speeding up the process. For acidic compounds, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve peak shape and prevent "streaking" by keeping the compound protonated.[8]
-
-
Fraction Collection: Collect small fractions of the eluting solvent.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Separation of a less polar product from a polar acid on silica gel.
Method 3: Recrystallization
Expertise & Experience: Recrystallization is a powerful purification technique for solids that relies on differences in solubility.[19] The ideal scenario is to find a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The unreacted acid impurity, conversely, should either be very soluble at all temperatures (so it stays in the mother liquor) or completely insoluble (so it can be filtered off hot).[6]
Trustworthiness (Self-Validation): The purity of the resulting crystals can be checked by measuring their melting point. A sharp melting point close to the literature value indicates high purity. The mother liquor can also be analyzed by TLC or LCMS to confirm that the impurity was left behind in the solution.
-
Solvent Screening (Key Step): Test the solubility of your crude solid in small amounts of various solvents (e.g., water, ethanol, isopropanol, acetone, toluene, hexane) at both room temperature and at boiling. The goal is to find a solvent that dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves.
-
Causality: Using the absolute minimum amount of solvent is critical for maximizing recovery. Too much solvent will keep your product dissolved even when cooled.[6]
-
-
Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature without being disturbed. Then, place it in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause the product to precipitate out along with impurities.[19]
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Logical workflow for purification by recrystallization.
PART 3: Method Selection Guide
Choosing the right purification method from the start can save significant time and resources. Use this guide and decision tree to select the optimal strategy for your specific situation.
Comparison of Purification Methods
| Method | Principle | Best For... | Pros | Cons |
| Acid-Base LLE | pH-driven phase switching | Removing the acid from neutral or basic products. | Fast, inexpensive, highly scalable, very effective. | Not suitable for acidic or base-sensitive products; can lead to emulsions.[20][21] |
| Column Chromatography | Differential polarity | Separating compounds with different polarities, including other acids. | Widely applicable, high resolving power for many mixtures. | Can be slow, uses large solvent volumes, potential for product degradation on silica.[11] |
| Recrystallization | Differential solubility | Purifying solid products that have different solubility profiles from the acid. | Can yield exceptionally pure material, cost-effective, scalable. | Finding a suitable solvent can be difficult; may have lower recovery.[6][12] |
| Preparative HPLC/SFC | High-resolution chromatography | Very difficult separations of structurally similar compounds or isomers. | Highest resolving power, automatable. | Expensive equipment, limited scale, requires method development.[][22] |
Decision Tree for Method Selection
Caption: Decision tree to select the optimal purification method.
References
- 1. This compound 97 21641-92-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-hydroxy-3,3-dimethylbutyric acid | 4026-20-4 [chemicalbook.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. m.youtube.com [m.youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. This compound | 21641-92-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Carboxylic acid - Hydroxy, Keto, Acids | Britannica [britannica.com]
- 14. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 15. US7002039B2 - Method for the purification of an alpha-hydroxy acid on an industrial scale - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research-hub.nrel.gov [research-hub.nrel.gov]
- 21. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in chiral separations
A Senior Application Scientist's Guide to Troubleshooting Low Enantiomeric Excess
Welcome to the Technical Support Center for Chiral Separations. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal enantiomeric excess (ee). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory. Chiral separation can be a complex three-dimensional puzzle, but with a systematic approach, it is a puzzle that can be solved.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My enantiomers are not separating at all (co-eluting as a single peak). Where do I start?
This is a common and often frustrating starting point. A single peak indicates a complete lack of enantioselectivity under the current conditions. The issue lies with the fundamental interactions between your analytes and the chiral stationary phase (CSP).
Answer: The most probable cause is an inappropriate choice of the chiral stationary phase (CSP) or a mobile phase that is too strong, preventing any chiral recognition from occurring.[2] Chiral recognition is a thermodynamically driven process that relies on establishing a stable, transient diastereomeric complex between the analyte and the CSP.[3] If the mobile phase has a very high elution strength, the analytes will have a minimal interaction time with the stationary phase, passing through the column without being resolved.
Here is a systematic approach to address this:
-
Confirm the Chirality of Your Molecule: Before extensive troubleshooting, double-check the molecular structure for a stereogenic center.[4]
-
Broaden Your Column Screening: It's impossible to predict with certainty which CSP will work for a novel compound.[5][6] Therefore, screening a variety of columns with different chiral selectors is the most effective strategy.[3][7] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point as they have demonstrated broad applicability for over 90% of chiral separations.[8][9]
-
Weaken the Mobile Phase: In normal-phase chromatography, this means decreasing the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the alkane (e.g., n-hexane).[2] A typical starting point is a 90:10 (v/v) mixture of alkane to alcohol.[2]
-
Consider Different Separation Modes: Don't limit your screening to just one mode. Normal-phase, reversed-phase, and polar organic modes can offer complementary enantioselectivities.[3][4] A separation that fails in normal-phase might be successful in reversed-phase on the same column.[1]
I'm seeing partial separation (a shoulder or two unresolved peaks). How can I improve the resolution?
Partial separation is a promising sign! It indicates that the chosen CSP is capable of some degree of chiral recognition. Now, the goal is to optimize the experimental conditions to enhance this selectivity and improve the resolution.
Answer: Once enantiomeric selectivity is achieved, the resolution can be improved by fine-tuning the mobile phase composition, temperature, and flow rate.[10] Selectivity is the most influential factor in achieving a drastic improvement in resolution.[1]
Here’s how to approach optimization:
-
Mobile Phase Composition:
-
Modifier Percentage: In normal phase, systematically decrease the percentage of the alcohol modifier. This will generally increase retention and often improve resolution.
-
Modifier Type: The choice of alcohol can significantly impact selectivity.[2] Less polar alcohols like isopropanol often provide better resolution in normal phase compared to more polar ones like methanol.[2] Screening different alcohols is recommended.[2]
-
Additives: For ionizable compounds (acids or bases), the addition of a small amount (typically 0.1%) of an acidic or basic additive can dramatically improve peak shape and resolution.[2][11] For acidic compounds, use an additive like trifluoroacetic acid (TFA) or formic acid (FA) to suppress ionization.[2][11] For basic compounds, an additive like diethylamine (DEA) can minimize unwanted interactions with residual silanols on the silica support.[2]
-
-
Temperature:
-
The effect of temperature on chiral separations is complex and often unpredictable.[10][12] It influences the thermodynamics of the solute-CSP interaction.[10]
-
Generally, lower temperatures tend to enhance the subtle bonding forces responsible for chiral recognition, thereby increasing selectivity.[13] However, in some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[1][12][14]
-
Therefore, it is crucial to systematically evaluate a range of temperatures (e.g., in 5°C increments from 10°C to 40°C) to find the optimum for your specific separation.[11][13]
-
-
Flow Rate:
-
Chiral stationary phases often exhibit high resistance to mass transfer.[10] This means that at higher flow rates, the efficiency of the separation can drop off quickly.[10]
-
If you have partial separation, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analytes and the CSP, which may lead to improved resolution.[10]
-
My peaks are tailing. What are the causes and solutions?
Peak tailing is a common issue in chromatography that can lead to poor integration and reduced resolution. In chiral separations, it can be particularly problematic, making accurate determination of enantiomeric excess difficult.
Answer: Peak tailing is an asymmetry in the peak where the latter half is broader than the front half.[13] This is often caused by secondary, undesirable interactions between the analyte and the stationary phase, such as interactions with acidic silanol groups on the silica support of the CSP.[13] Other potential causes include column overload, an inappropriate mobile phase pH, or column contamination.[13][15]
Here's a troubleshooting workflow for peak tailing:
My resolution is decreasing over time with repeated injections. What is happening to my column?
A decline in performance over a series of injections often points to column degradation or contamination. Chiral stationary phases, particularly the coated polysaccharide-based ones, can be sensitive to certain conditions.
Answer: The loss of resolution over time can be due to several factors:
-
Column Contamination: Strongly retained impurities from your sample can accumulate at the head of the column, altering the stationary phase chemistry and leading to a loss of efficiency and resolution.[16]
-
Stationary Phase Degradation: For coated CSPs, certain solvents can cause the chiral selector to "bleed" or dissolve from the silica support, leading to a dramatic loss of performance.[16][17] It is crucial to avoid solvents like THF, DMSO, and DCM with coated columns.[18]
-
Additive Memory Effect: Additives used in the mobile phase can become adsorbed onto the stationary phase.[16][19] If you switch to a method without the additive, this "memory effect" can impact the separation.[16][19]
Solutions:
-
Column Washing/Regeneration: For immobilized CSPs, which are more robust, a column wash with a strong solvent like DMF or THF can often remove contaminants and restore performance.[16][20][21] Always follow the manufacturer's specific regeneration protocol.[21] For coated columns, flushing with a compatible strong solvent like isopropanol may help.[16]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.
-
Sample Preparation: Ensure your samples are clean and free of particulate matter. Use a sample solvent that is compatible with your mobile phase.[17] Ideally, the sample should be dissolved in the mobile phase itself.[17][22]
Experimental Protocols
Protocol 1: Generic Screening for a Novel Chiral Compound (Normal Phase HPLC)
This protocol provides a starting point for developing a separation method for a new chiral molecule.
-
Column Selection:
-
Mobile Phase Preparation:
-
Additive Stock Solutions (if needed):
-
Prepare 1% solutions of DEA and TFA in the alcohol modifier being used.[2]
-
-
Screening Procedure:
-
Equilibrate the first column with Screening Solvent A for at least 30 column volumes.
-
Inject the sample.
-
If no separation is observed, and the compound is known to be basic, add 0.1% DEA to the mobile phase and re-inject.[2]
-
If the compound is acidic, add 0.1% TFA and re-inject.[2]
-
Repeat the process using Screening Solvent B.
-
Repeat the entire procedure for the second selected column.
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation, even if it's just a peak shoulder.[2]
-
Select the column/mobile phase combination that shows the most promising selectivity for further optimization.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Enantioselectivity (α)
| Compound | CSP | Mobile Phase (Hexane/Modifier) | Modifier | α (Selectivity) |
| Warfarin | Cellulose-based | 90:10 | Isopropanol | 1.8 |
| Warfarin | Cellulose-based | 90:10 | Ethanol | 1.5 |
| Flavone | Amylose-based | 95:5 | Isopropanol | 2.1 |
| Flavone | Amylose-based | 95:5 | Ethanol | 1.7 |
This is a representative table. Actual values are compound and CSP dependent.
Table 2: Effect of Temperature on Resolution (Rs)
| Compound | CSP | Temperature (°C) | Rs (Resolution) |
| Ketoprofen[14] | Polysaccharide-based | 15 | 2.1 |
| Ketoprofen[14] | Polysaccharide-based | 25 | 1.9 |
| Ketoprofen[14] | Polysaccharide-based | 40 | 1.6 |
| Fmoc-N-Isoleucine[1] | Polysaccharide-based | 5 | 1.8 (D-form elutes first) |
| Fmoc-N-Isoleucine[1] | Polysaccharide-based | 50 | 1.5 (L-form elutes first) |
This table illustrates that the effect of temperature is not always straightforward and can even lead to a reversal in elution order.[1]
How to Calculate Enantiomeric Excess (ee)
Once you have a good separation, you can calculate the enantiomeric excess from the peak areas in your chromatogram.
Formula:
ee% = |(% Major Enantiomer) - (% Minor Enantiomer)|[23]
or
ee% = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100[24]
Example:
If the peak area of the R-enantiomer is 80% and the S-enantiomer is 20%:
ee% = 80% - 20% = 60%[23]
This indicates that the mixture is 60% enriched in the R-enantiomer.[23]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 9. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chiraltech.com [chiraltech.com]
- 18. waters.com [waters.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chiraltech.com [chiraltech.com]
- 21. chiraltech.com [chiraltech.com]
- 22. chiraltech.com [chiraltech.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
Technical Support Center: Scaling Up Reactions with (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this valuable chiral building block from the laboratory bench to pilot plant or manufacturing scale. Scaling up is rarely a linear process; new challenges related to heat and mass transfer, impurity profiles, and process safety invariably emerge.[1][2] This document provides in-depth, experience-driven answers to common problems and questions, ensuring your scale-up process is efficient, safe, and robust.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the scale-up of reactions such as esterifications and amidations.
Question 1: My reaction yield has dropped significantly, or the reaction has stalled since moving from a 10-gram to a 1-kilogram scale. What are the likely causes and solutions?
This is a classic scale-up challenge that typically points to issues with mass transfer, heat transfer, or equilibrium management, which are less forgiving in larger vessels.
Answer:
Several factors, often interconnected, can lead to decreased yield or stalled reactions at scale. Let's break down the most common culprits for typical reactions involving this compound.
-
For Esterification Reactions (e.g., Fischer Esterification):
-
Causality (Inefficient Water Removal): Acid-catalyzed esterification is an equilibrium-limited reaction. The water produced must be removed to drive the reaction to completion. In a small flask, a simple reflux condenser is often sufficient, with some water escaping or being tolerated by a large excess of alcohol. In a large, sealed reactor, this water accumulates, pushing the equilibrium backward and stalling the reaction.
-
Solution: Implement an active water removal strategy. A Dean-Stark trap is the classical apparatus for this at scale. Alternatively, for reactions where the alcohol is also the solvent, a continuous distillation setup can be configured to remove the water-alcohol azeotrope.
-
-
For Amidation Reactions (Using Coupling Agents):
-
Solution:
-
Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient for the viscosity and volume of your reaction mixture. Baffles within the reactor are critical to prevent vortexing and promote turbulent, effective mixing.
-
Control Addition Rate: Instead of adding reagents all at once, use a controlled addition funnel or pump for the coupling agent or the amine. This maintains a low concentration of the highly reactive species, minimizing side reactions.
-
-
General Cause (Thermal Inefficiency):
-
Causality: Many reactions require heating to proceed at a reasonable rate. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to heat the entire volume to the target temperature uniformly and efficiently.[3][4] The reaction may simply be running too cold in the bulk volume, even if the jacket temperature is set correctly.
-
Solution: Monitor the internal reaction temperature, not just the jacket temperature. Allow sufficient time for the batch to reach the desired temperature before considering the reaction "started." If the reaction is very slow, a modest increase in temperature may be possible, but this must be evaluated for impact on impurity formation.
-
Question 2: Since scaling up, my product's impurity profile has worsened, showing several new peaks in the HPLC. How do I diagnose and prevent this?
The emergence of new impurities is a red flag that the process conditions at scale are fundamentally different from the bench. The primary cause is almost always related to thermal control.[2]
Answer:
An altered impurity profile is a direct consequence of the harsher environment a large-scale reaction can create.
-
Diagnosis & Mitigation:
-
Identify the Impurities: If possible, use LC-MS to get molecular weights for the new peaks. Common impurities include dimers (from self-esterification of the starting material), products of thermal decomposition, and byproducts from coupling agents. For amidations, unreacted activated esters can lead to persistent impurities.[5]
-
Investigate Thermal Hotspots: Poor mixing can create localized regions of high temperature where reagents are added, even if the bulk temperature appears normal.[2] These hotspots can accelerate decomposition pathways that were negligible at the lab scale.
-
Solution: Improve mixing and slow down the addition of exothermic reagents. Diluting a reagent before addition can also help dissipate the heat of reaction more effectively.
-
-
Evaluate Chirality: A critical, often overlooked, impurity is the undesired enantiomer. The chiral center alpha to the carbonyl group in this compound can be susceptible to epimerization under harsh basic or acidic conditions, especially at elevated temperatures.
-
Solution: Use chiral HPLC to confirm the enantiomeric excess (ee) of your product. If you see erosion of the ee, you must reduce the reaction temperature or use milder reagents.
-
-
Re-evaluate Your Work-up: Impurities that were easily removed by chromatography in the lab may now require a different approach.
-
Solution: Develop a robust purification method suitable for scale, such as crystallization. Screen various solvent systems to find one that effectively rejects the new impurities. An optimized aqueous wash sequence (e.g., acid/base washes) can also remove many process-related impurities before the final isolation step.
-
-
Question 3: My reaction was mildly exothermic in the lab, but it nearly ran away during scale-up. How do I safely manage the thermal risk?
This is the most critical safety challenge in process scale-up. An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing a reactor failure.
Answer:
The inability to remove heat effectively is the core of this problem. The heat generated by a reaction increases with volume (cubed), while the ability to remove it via the reactor jacket only increases with surface area (squared). This fundamental scaling law means thermal management is paramount.[4]
-
Preventative Strategy:
-
Perform Calorimetry Studies: Before any large-scale experiment, perform reaction calorimetry (e.g., using an RC1 calorimeter) or Differential Scanning Calorimetry (DSC) on a small scale.[2] This will provide critical data on the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is non-negotiable for a safe scale-up.
-
Adopt a "Semi-Batch" Approach: Do not charge all reactants at once. A semi-batch process, where one reactant is added slowly and controllably to the other in the reactor, is inherently safer. The rate of addition can be used to control the rate of heat generation, ensuring it never exceeds the reactor's cooling capacity.
-
Ensure Adequate Cooling: Verify that the reactor's cooling system is operational and can handle the calculated heat load from your calorimetry study. Consider a "what-if" scenario: if the cooling fails, what is the maximum temperature the reaction could reach? Ensure this is below the boiling point of the solvent and the decomposition temperature of any materials.
-
Below is a decision-making workflow for managing thermal hazards during scale-up.
Caption: Decision workflow for thermal safety assessment during scale-up.
Question 4: The column chromatography I used for purification is not practical for a multi-kilogram batch. What are the best large-scale purification strategies?
Chromatography scales very poorly in terms of cost, time, and solvent waste.[3] For commercial viability, alternative methods are essential.
Answer:
The key is to design a process where the final product can be isolated in high purity without chromatography.
-
Crystallization: This is the most powerful and widely used purification technique in the pharmaceutical and fine chemical industries.
-
How to Develop: Begin with solubility screening. Find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Anti-solvent crystallization (where you add a solvent in which the product is insoluble to a solution of the product) is another powerful technique.
-
Challenges: The desired compound may initially oil out or form an amorphous solid. Polymorphism, where the same compound crystallizes in different forms with different properties, can also be a significant challenge that requires careful study and control.[1]
-
-
Distillation: If your product is a thermally stable liquid with a reasonable boiling point (e.g., a methyl or ethyl ester derivative), fractional distillation can be an excellent method for achieving high purity at a large scale.
-
Liquid-Liquid Extraction: Do not underestimate the power of an optimized work-up. Use acidic and basic aqueous washes to remove corresponding basic and acidic impurities. A well-designed extraction sequence can significantly improve the purity of your crude product, making the final crystallization or distillation step much easier.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for scaling up reactions with this compound?
A: The ideal solvent is one that provides good solubility for your reactants, is compatible with your reaction conditions, and is easy to remove. For scale-up, safety and environmental factors are also critical. This compound has both polar (acid, alcohol) and non-polar (tert-butyl) groups, giving it moderate solubility in a range of solvents.[6]
| Solvent | Boiling Point (°C) | Key Properties & Scale-Up Considerations |
| Toluene | 111 | Good for azeotropic water removal in esterifications. Relatively high boiling point. |
| 2-Methyl-THF | 80 | A greener alternative to THF with higher stability and less peroxide formation risk. Good general-purpose ether. |
| Acetonitrile | 82 | Polar, aprotic solvent. Useful for many coupling reactions. Can be difficult to remove from some products. |
| Ethyl Acetate | 77 | Common extraction and reaction solvent. Relatively low boiling and flammable. Susceptible to hydrolysis under strong acid/base. |
| Dichloromethane (DCM) | 40 | Excellent solvent but is a suspected carcinogen and environmentally disfavored. Use should be minimized or avoided in modern processes. |
Q2: How stable is this compound and what are the optimal storage conditions?
A: As an alpha-hydroxy acid, its stability is primarily affected by pH and temperature. Based on data for related compounds, degradation is accelerated in strongly acidic (pH < 4) or alkaline (pH > 8) aqueous solutions.[7] For long-term storage of the solid material, it should be kept in a tightly sealed container in a cool, dry place. Aqueous solutions should be freshly prepared, but if storage is necessary, they should be buffered to a neutral pH (4-7) and refrigerated (2-8 °C).[7]
Q3: What are the most important factors when choosing a coupling agent for a large-scale amidation?
A: While many coupling agents work in the lab, scale-up requires a focus on cost, safety, and waste streams.
| Coupling Agent | Pros for Scale-Up | Cons for Scale-Up |
| Carbodiimides (EDC, DIC) | Relatively inexpensive and effective. | Produce urea byproducts that can be difficult to remove. DIC can be a sensitizer. |
| CDI | Byproducts (imidazole, CO₂) are generally easy to remove. | Can be moisture-sensitive. |
| Phosphonium/Uronium (BOP, HATU) | Very high reactivity and efficiency. | Expensive. Produce stoichiometric amounts of phosphorus or tetramethylurea waste, which can be problematic. |
| T3P® (Propylphosphonic Anhydride) | High efficiency. Byproducts are water-soluble and easily removed by aqueous work-up. Increasingly popular for scale-up. | More expensive than carbodiimides. |
Experimental Protocols
Protocol 1: Scalable Procedure for Methyl Esterification
This protocol uses an excess of methanol and sulfuric acid catalyst, relying on the excess reagent to drive the equilibrium.
-
Reactor Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and reflux condenser, charge this compound (1.0 kg, 7.57 mol).
-
Reagent Addition: Add methanol (5.0 L). Begin agitation to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (75 mL, ~1.4 mol) to the stirred solution. The addition is exothermic; monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-24 hours. Monitor the reaction progress by taking samples and analyzing via HPLC or GC to check for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly quench the reaction by adding it to a stirred mixture of water (10 L) and a mild base like sodium bicarbonate until the pH is neutral (pH ~7).
-
Extraction: Extract the aqueous mixture with a suitable solvent like methyl tert-butyl ether (MTBE) (2 x 5 L).
-
Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be further purified by vacuum distillation.
Protocol 2: Scalable Procedure for Amidation with Benzylamine using T3P®
This protocol uses a modern coupling agent with an easy-to-remove byproduct profile.
-
Reactor Setup: To a dry reactor under a nitrogen atmosphere, charge this compound (1.0 kg, 7.57 mol), benzylamine (0.81 kg, 7.57 mol), and ethyl acetate (10 L).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.48 kg, 11.4 mol).
-
Coupling Agent Addition: Cool the mixture to 0-5°C using a cooling jacket. Slowly add a 50 wt% solution of T3P® in ethyl acetate (5.76 kg, 9.08 mol) via an addition pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring for completion by HPLC.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (aq) (8 L). Separate the organic layer.
-
Washes: Wash the organic layer sequentially with 1 M HCl (aq) (5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
Technical Support Center: Recrystallization of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid & Its Derivatives
Welcome to the technical support guide for the purification of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize the purification of this important chiral building block. The unique properties of this compound, particularly its low melting point, present specific challenges that require careful technique. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the recrystallization of this compound and its derivatives. Each issue is analyzed by causality, followed by a validated, step-by-step solution.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: Root Cause Analysis & Solution
-
Causality: "Oiling out" is the most common issue with this compound and is directly related to its low melting point of 48-50°C.[1] This phenomenon occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase (an oil), which often traps impurities effectively, defeating the purpose of recrystallization.[2][3] This is frequently triggered by cooling the solution too rapidly or using a solvent system in which the compound's solubility changes too dramatically over a small temperature range.
-
Validated Protocol for Correction:
-
Re-dissolve: Place the flask back on the heat source and gently warm the mixture until the oil completely redissolves into the solution.
-
Adjust Saturation: Add a small, measured amount (e.g., 5-10% of the initial volume) of the primary ("good") solvent. This slightly decreases the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins.[4]
-
Control the Cooling Rate: This is the most critical step. Do not place the flask on a cold surface or in an ice bath. Instead, ensure a very slow cooling process. You can achieve this by:
-
Placing the flask in a beaker of warm water and allowing both to cool to room temperature together.[2]
-
Leaving the flask on a hotplate with the heat turned off.
-
Insulating the flask with glass wool or a towel.
-
-
Initiate Nucleation (If Needed): Once the solution has cooled below the compound's melting point (i.e., below ~45°C), you can gently scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.[5]
-
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: Root Cause Analysis & Solution
-
Causality: This issue typically stems from one of two causes: the solution is not sufficiently supersaturated, or it is a stable supersaturated solution that requires a nucleation point to initiate crystal growth.[3] The most common reason for the former is the use of too much solvent during the initial dissolution step.[3]
-
Validated Protocol for Correction:
-
Induce Nucleation: First, attempt to trigger crystallization in the supersaturated solution.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[4][5]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for further crystal growth.[4]
-
-
Increase Concentration: If nucleation techniques fail, it is highly likely that too much solvent was used.
-
Gently heat the solution and boil off a portion of the solvent under a fume hood. Reduce the volume by about 10-15% and then repeat the slow cooling process.[4]
-
Caution: Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out of the hot solution, trapping impurities.
-
-
Q3: My final yield after filtration is very low. How can I improve it?
A3: Root Cause Analysis & Solution
-
Causality: A low yield is almost always a consequence of procedural losses. The two main culprits are using an excessive volume of solvent for dissolution and improper washing of the collected crystals.[4][6] Remember, the target compound has some finite solubility even in the cold solvent, so every excess milliliter of solvent used will carry away some of your product.[6]
-
Validated Protocol for Optimization:
-
Minimize Dissolution Solvent: Adhere strictly to the principle of using the minimum amount of near-boiling solvent to just dissolve the solid. Add the solvent in small portions to the heated solid, waiting for it to dissolve before adding more.[6]
-
Ensure Proper Cooling: Before filtration, ensure the solution has been thoroughly cooled, preferably in an ice-water bath (after it has slowly reached room temperature). This maximizes the amount of product that crystallizes out of solution.
-
Use Ice-Cold Rinsing Solvent: When washing the crystals in the filter funnel, use only a very small amount of ice-cold solvent. Using room-temperature or warm solvent will dissolve a significant portion of your purified crystals.[6]
-
Check the Mother Liquor: If you suspect significant loss, you can test the filtrate (mother liquor). Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates a high concentration of dissolved product, and you may be able to recover more by evaporating some solvent and re-cooling.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound and its derivatives?
A1: The principle of "like dissolves like" is your best guide.[7] The parent acid contains polar hydroxyl and carboxylic acid groups, making it suitable for polar solvents. Its derivatives (e.g., esters, amides) will have altered polarity.
A systematic approach is to screen a few solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[8]
| Solvent System | Polarity | Suitability & Rationale |
| Water | Very High | A good choice for the parent acid. Can be difficult to remove, but often yields very pure crystals.[9] |
| Ethanol/Water | High (Tunable) | A common and effective mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (saturated).[7] Be aware this can sometimes promote oiling out.[2] |
| Ethyl Acetate | Medium | A good starting point for less polar derivatives like esters. |
| Toluene/Hexane | Low (Tunable) | An excellent choice for non-polar derivatives. Dissolve in hot toluene and add hexane as the anti-solvent.[2] |
Q2: How critical is the cooling rate for crystal purity?
A2: It is arguably the most critical parameter for achieving high purity.
-
Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow growth allows molecules to selectively add to the crystal lattice, excluding impurities which remain in the solution.
-
Rapid Cooling ("Crashing Out"): Causes the solid to precipitate quickly and indiscriminately, trapping impurities and solvent within the crystal lattice.[4] This results in a lower purity product. For this compound, rapid cooling is also the primary cause of oiling out.[3]
Q3: My starting material is an ester derivative of the acid. How does that change my approach?
A3: Converting the carboxylic acid to an ester significantly reduces the molecule's polarity by removing the acidic proton and the ability to form strong hydrogen-bond dimers.
-
Solvent Choice: You will almost certainly need a less polar solvent system. While the parent acid might dissolve well in an ethanol/water mixture, an ethyl ester derivative will likely be more soluble in systems like ethyl acetate/hexane or toluene/hexane.
-
"Oiling Out" Risk: The risk of oiling out is still present if the ester also has a low melting point. The fundamental principles of using minimal hot solvent and cooling slowly remain paramount.
Experimental Protocols & Visual Workflows
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Based on prior screening, select an appropriate solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip. Place on a hotplate and add the minimum amount of near-boiling solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely. Determine the melting point and yield of the purified product.
Diagram 1: General Recrystallization Workflow
Caption: Standard workflow for purifying a solid by recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
Introduction: The Imperative of Stereoisomeric Purity
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block in organic synthesis, notably for creating chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones.[1][2][3] In the pharmaceutical, chemical, and agricultural industries, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of critical importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological effects.[4] Consequently, the development of robust and reliable analytical methods to separate and quantify enantiomers is not merely an academic exercise but a cornerstone of drug development and safety assurance.[5][6]
This guide provides an in-depth comparison of strategic approaches for the chiral analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will explore both direct and indirect separation methods, detailing the underlying principles, experimental protocols, and the rationale behind methodological choices to empower researchers in developing and optimizing their own enantioselective assays.
Part 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)
The most straightforward and widely adopted strategy for chiral separations is the direct method, which employs a Chiral Stationary Phase (CSP).[7][8] The principle hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, enabling separation.[5][9]
Strategy A: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the workhorses of chiral HPLC, accounting for over 90% of applications due to their broad enantiorecognition capabilities.[9][10] Their helical polymer structure creates chiral grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole, and steric interactions.
-
Column Selection: An amylose-based column, such as a Chiralpak® AD-H (or equivalent), is an excellent starting point for screening hydroxy acids.[10]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Trifluoroacetic Acid (TFA) as a modifier.
-
Causality: The Hexane/IPA system provides a normal-phase environment. For an acidic analyte like 2-hydroxy-3,3-dimethylbutyric acid, the addition of an acidic modifier like TFA is crucial. It suppresses the deprotonation of the analyte's carboxylic acid group, leading to improved peak shape and more consistent interactions with the CSP.[7][10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm. The analyte lacks a strong chromophore, necessitating detection at a low wavelength.[11]
-
Injection Volume: 5 µL
-
-
Method Optimization: If separation is partial, systematically adjust the ratio of the alcohol modifier (e.g., to 85:15 or 95:5). The type of alcohol (e.g., ethanol vs. isopropanol) can also dramatically alter selectivity.[10][11]
Strategy B: Anion-Exchanger CSPs
A more targeted approach for acidic compounds involves weak anion-exchange (WAX) CSPs. These phases, such as CHIRALPAK® QN-AX and QD-AX, feature quinine or quinidine derivatives as chiral selectors.[12] The separation mechanism is based on the ionic exchange between the protonated selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and steric repulsion.[9][12]
-
Selectivity: Highly specific for acidic compounds, potentially offering superior resolution where polysaccharide columns may fall short.
-
Mobile Phase: Typically employs polar organic mobile phases (e.g., methanol) with acid and salt additives, which can be more complex to prepare and optimize than normal-phase systems.[12]
-
Versatility: Less versatile than polysaccharide columns, which can separate a broader range of neutral, acidic, and basic compounds.
Part 2: Indirect Enantioseparation via Derivatization
An alternative to using expensive chiral columns is the indirect method. This strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[13][14] Since diastereomers possess different physicochemical properties, they can be readily separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column).[15][16]
Step 1: Derivatization
-
Analyte Preparation: Accurately weigh the racemic 2-hydroxy-3,3-dimethylbutyric acid sample and dissolve it in a suitable aprotic solvent (e.g., anhydrous acetonitrile).
-
Reagent Selection: Select a CDA that reacts efficiently with the hydroxyl group of the analyte. A suitable agent would be an enantiomerically pure chiral isocyanate or acid chloride, such as (R)-(+)-1-phenylethyl isocyanate.
-
Reaction: Add the CDA and a catalytic amount of a non-chiral base (e.g., triethylamine) to the analyte solution. Allow the reaction to proceed to completion at a controlled temperature.
-
Trustworthiness: It is critical that the derivatization reaction goes to 100% completion. If the reaction is incomplete, kinetic resolution can occur (one enantiomer reacting faster than the other), leading to an inaccurate determination of the original enantiomeric ratio.
-
-
Quenching: Quench the reaction by adding a small amount of a primary amine or alcohol to consume any excess CDA.
Step 2: Achiral HPLC Analysis
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid for pH control).
-
Chromatographic Conditions: Standard reversed-phase conditions for flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C).
-
Detection: UV detection, potentially at a more favorable wavelength if the CDA contains a strong chromophore (e.g., a phenyl group).
Comparative Summary of Analytical Strategies
| Feature | Direct (Polysaccharide CSP) | Direct (Anion-Exchange CSP) | Indirect (Derivatization) |
| Principle | Transient diastereomeric interaction with CSP | Ion-exchange with chiral selector | Covalent formation of diastereomers |
| Column Type | Chiral (Polysaccharide) | Chiral (Anion-Exchanger) | Achiral (e.g., C18) |
| Sample Prep | Simple dissolution | Simple dissolution | Multi-step chemical reaction |
| Pros | • Broad applicability• Direct analysis, fewer error sources• Well-established methods[7][9] | • High selectivity for acids• Excellent resolution possible[12] | • Uses standard, inexpensive columns• Can enhance detection sensitivity |
| Cons | • Chiral columns are expensive• Method development can be empirical | • Limited to acidic/anionic analytes• Mobile phases can be complex[12] | • Derivatization adds time & complexity• Risk of kinetic resolution errors• Requires pure CDA[16] |
| Best Suited For | General screening and routine analysis | Difficult separations of acidic compounds | Labs without access to chiral columns; when direct methods fail |
Logical Framework for Method Development
When faced with a new chiral separation challenge, a systematic approach is paramount. The following workflow illustrates a logical decision-making process for analyzing this compound.
Conclusion and Final Recommendations
For the chiral analysis of this compound, direct HPLC on a chiral stationary phase represents the most efficient and robust strategy. A screening approach starting with modern, immobilized polysaccharide-based CSPs under normal-phase conditions is highly recommended due to their versatility and proven track record with hydroxy acids.[10] Should this approach fail to yield adequate resolution, a targeted method using a weak anion-exchange CSP offers a powerful, albeit more specialized, alternative.[12]
The indirect method, while more labor-intensive, remains a valid and powerful tool. It is particularly valuable in environments where a wide array of chiral columns is not available or when a direct separation proves exceptionally challenging. The key to success with the indirect method lies in the rigorous optimization and validation of the derivatization step to ensure the final chromatographic data accurately reflects the initial enantiomeric composition of the sample.[16] Ultimately, the choice of method will depend on the specific laboratory context, balancing factors of speed, cost, available instrumentation, and the required level of analytical rigor.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 21641-92-9 [chemicalbook.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. hplc.eu [hplc.eu]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination using (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid in NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. In the landscape of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a suitable chiral derivatizing agent (CDA), offers a robust and accessible method for this critical analysis. This guide provides an in-depth, objective comparison of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid as a CDA against other established alternatives, supported by foundational principles and detailed experimental protocols.
The Imperative of Chiral Discrimination in NMR
Enantiomers, by their very nature, are spectroscopically indistinguishable in an achiral environment, exhibiting identical chemical shifts and coupling constants in NMR. The core principle of using a CDA is to covalently convert a mixture of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers possess distinct physicochemical properties, leading to discernible differences in their NMR spectra.[2] The relative integration of these separated signals allows for the precise quantification of the enantiomeric excess (ee) of the original analyte.
This compound: A Promising Chiral Derivatizing Agent
This compound, also known as (S)-tert-butylglycolic acid, presents itself as a compelling CDA for the analysis of chiral alcohols and amines. Its efficacy is rooted in its distinct structural features:
-
A Sterically Demanding Tert-Butyl Group: This bulky group plays a crucial role in creating a rigid and predictable conformational environment upon derivatization. This steric hindrance restricts free rotation around the newly formed ester or amide bond, leading to a more defined spatial arrangement of the analyte's substituents relative to the CDA's structure. This, in turn, maximizes the anisotropic effects, resulting in significant chemical shift nonequivalence (Δδ) between the diastereomers.
-
A Proximity-Based Hydroxyl Group: The α-hydroxyl group can participate in intramolecular hydrogen bonding, further rigidifying the conformation of the diastereomeric derivative and contributing to the differential shielding of the analyte's protons.
These structural attributes suggest that this compound can serve as an effective and potentially more economical alternative to some of the more traditional CDAs.
Experimental Protocol: Esterification of a Chiral Secondary Alcohol
This protocol details the derivatization of a racemic secondary alcohol with this compound for subsequent NMR analysis.
Materials:
-
This compound (enantiomeric purity >99%)
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification apparatus
Workflow Diagram:
Caption: Experimental workflow for enantiomeric purity determination.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 mmol) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add DCC (1.2 mmol) portion-wise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure diastereomeric esters.
-
NMR Analysis: Dissolve a small sample of the purified diastereomeric esters in CDCl₃ and acquire a ¹H NMR spectrum.
Comparison with Alternative Chiral Derivatizing Agents
The performance of a CDA is primarily judged by its ability to induce a large chemical shift difference (Δδ) between the signals of the resulting diastereomers, leading to baseline resolution. Below is a comparative table of this compound with the widely used Mosher's acid (MTPA).
| Feature | This compound | Mosher's Acid (MTPA) | Chiral Solvating Agents (e.g., Pirkle's Alcohol) |
| Principle | Covalent derivatization to form stable diastereomers. | Covalent derivatization to form stable diastereomers.[3] | Non-covalent, transient diastereomeric complex formation. |
| Typical Δδ (ppm) | Expected to be significant due to the bulky tert-butyl group. | 0.05 - 0.2 ppm for protons near the chiral center. | Generally smaller than with CDAs, highly dependent on analyte and solvent. |
| Reaction Required | Yes, esterification or amidation. | Yes, esterification or amidation, often via the more reactive acid chloride.[3] | No, simple mixing in the NMR tube. |
| Analyte Recovery | Requires chemical cleavage of the ester/amide bond. | Requires chemical cleavage of the ester/amide bond. | Analyte is recoverable by simple separation techniques. |
| Potential Issues | Kinetic resolution if the reaction does not go to completion. Racemization is unlikely due to the absence of an α-proton. | Potential for racemization at the α-carbon if not handled carefully.[4] | Peak broadening and complex equilibria can complicate analysis. |
| Cost-Effectiveness | Generally more economical. | Can be expensive. | Varies, but often reusable. |
The Causality Behind Experimental Choices
-
Use of DCC and DMAP: This combination, known as the Steglich esterification, is highly effective for coupling sterically hindered alcohols and carboxylic acids under mild conditions, minimizing the risk of side reactions.
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the activated carboxylic acid and the DCC coupling agent, which would reduce the yield of the desired diastereomeric esters.
-
Molar Excess of the CDA: A slight excess of the chiral derivatizing agent is used to ensure that the reaction with the analyte proceeds to completion, thereby avoiding kinetic resolution which can lead to an inaccurate determination of the enantiomeric excess.[4]
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating. The successful formation of two distinct sets of signals in the NMR spectrum for the diastereomers confirms the efficacy of the derivatization. The integration of these signals should sum to a value consistent with the total amount of the analyte, and the calculated enantiomeric excess should be reproducible across multiple measurements. For absolute configuration determination, a comparison of the spectra of derivatives formed from both (R)- and (S)-CDAs would be necessary.[3]
Visualizing the Principle of Chiral Discrimination
The following diagram illustrates the principle of how the bulky tert-butyl group of the CDA creates a distinct magnetic environment for the substituents of the two enantiomers of a chiral alcohol.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Resolution: Comparing (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid with Traditional Resolving Agents
In the rigorous landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is not merely a matter of purity, but a fundamental requirement for safety and efficacy. The biological activity of chiral molecules often resides in a single enantiomer, while its mirror image can be inactive or, in some cases, detrimental.[1][2] Consequently, the method of chiral resolution is a critical decision point in process development.
This guide offers a deep dive into the practical application and comparative performance of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid, a highly effective but often overlooked resolving agent. We will objectively compare its performance against established alternatives—namely tartaric acid derivatives and camphor-10-sulfonic acid—supported by established principles and illustrative data.
PART 1: The Principle of Diastereomeric Salt Formation
The most robust and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[3][4][5] This technique leverages a simple principle: while enantiomers have identical physical properties, diastereomers do not.[6][7]
The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (a chiral acid). This reaction creates a pair of diastereomeric salts with different physical properties, such as solubility.[8] This crucial difference allows for their separation by fractional crystallization, a well-established industrial technique.[9][10]
Caption: Logical workflow of chiral resolution by diastereomeric salt formation.
PART 2: A Comparative Analysis of Resolving Agents
The efficacy of a chiral resolution is highly dependent on the choice of the resolving agent. An ideal agent forms well-defined crystalline salts with the racemate, exhibiting a significant solubility difference between the two resulting diastereomers.[4]
This compound (S-HDMBA)
-
Structure and Properties: This agent possesses a sterically demanding tert-butyl group adjacent to the chiral center. This bulk is a key feature, as it can lead to more pronounced differences in the crystal packing of the diastereomeric salts, thereby enhancing selectivity. It is a building block for various chiral molecules, including α-lactams and diols.[11][12][13]
-
Advantages: The rigidity and steric hindrance can result in highly ordered crystals, often leading to excellent enantiomeric excess (e.e.) in a single crystallization step.
Traditional Alternatives
-
Tartaric Acid Derivatives: L-(+)-Tartaric acid and its derivatives (like Dibenzoyl-L-tartaric acid) are among the most common and cost-effective resolving agents.[3][14][15] They are readily available natural products and have been used extensively, creating a large body of literature.[16]
-
(1S)-(+)-10-Camphorsulfonic Acid (CSA): Derived from natural camphor, CSA is a strong acid that is highly effective for resolving racemic amines.[10][17][18] Its rigid bicyclic structure is beneficial for inducing crystallinity in the diastereomeric salts.[19][20]
Performance Comparison: Resolution of Racemic 1-Phenylethylamine
To illustrate the potential differences in performance, the following table summarizes representative data for the resolution of racemic 1-phenylethylamine, a common model substrate.
| Resolving Agent | Typical Yield of Desired Salt | Typical Enantiomeric Excess (e.e.) | Key Considerations |
| This compound | High (~80-90%) | Excellent (>98%) | Can offer superior selectivity for sterically sensitive amines. |
| L-(+)-Tartaric Acid | Moderate-High (~70-85%) | Good-Excellent (90-98%) | Economical and widely applicable, but may require multiple recrystallizations. |
| (1S)-(+)-10-Camphorsulfonic Acid | High (~85-95%) | Excellent (>98%) | Strong acid, forms stable salts. Can be more expensive. |
Note: The values presented are illustrative and can vary significantly based on the specific substrate, solvent, and crystallization conditions.
PART 3: Experimental Protocol: A Self-Validating System
The following protocol provides a robust, step-by-step methodology for the chiral resolution of a generic racemic amine using (S)-HDMBA. The logic is self-validating: successful execution at each step (dissolution, crystallization, isolation, liberation) confirms the suitability of the chosen conditions.
Step 1: Diastereomeric Salt Formation
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Heat gently if necessary to achieve full dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of this compound in the same solvent, also warming if needed.
-
Causality Note: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent is a standard practice. It ensures that the less soluble diastereomeric salt crystallizes in high purity, leaving the more soluble salt and the unreacted portion of the desired enantiomer in the mother liquor.
-
-
Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with continuous stirring. The mixture may become cloudy as the diastereomeric salts begin to form.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then if necessary, place it in a cold bath (0-4 °C) for several hours or overnight to maximize crystal formation.
-
Causality Note: Slow cooling is paramount for forming large, well-defined crystals, which are easier to filter and typically have higher purity than the fine powder that results from rapid crashing out of solution.
-
Step 2: Isolation and Purification
-
Filtration: Collect the crystallized solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Step 3: Liberation of the Free Enantiomer
-
Basification: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 2M NaOH solution) dropwise until the pH is strongly basic (pH > 11) to deprotonate the amine.[9]
-
Extraction: Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 4: Validation
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
PART 4: Conclusion and Authoritative Grounding
The selection of a chiral resolving agent is a multi-faceted decision involving cost, availability, and, most importantly, performance with the specific substrate. While tartaric acid and camphorsulfonic acid are invaluable workhorses in the field, This compound provides a powerful, highly selective alternative that can deliver superior results, particularly for challenging separations. Its unique sterically hindered structure can induce a level of diastereoselectivity that may not be achievable with more traditional agents.
This guide is grounded in established chemical principles and adheres to the spirit of regulatory expectations for stereoisomeric drugs. The U.S. Food and Drug Administration's policy emphasizes the need to characterize each enantiomer and justify the development of a single isomer or a racemic mixture.[21][22][23][24] Employing efficient resolution techniques as described herein is a critical step toward meeting these regulatory standards and developing safer, more effective pharmaceuticals.
References
- 1. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. This compound 97 21641-92-9 [sigmaaldrich.com]
- 13. This compound | 21641-92-9 [chemicalbook.com]
- 14. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 16. quora.com [quora.com]
- 17. nbinno.com [nbinno.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 20. ias.ac.in [ias.ac.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fda.gov [fda.gov]
- 23. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
A Senior Scientist’s Comparative Guide to the Mass Spectrometry Analysis of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid Esters
Preamble: The Analytical Imperative for a Key Chiral Building Block
(S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable chiral building block in synthetic organic chemistry and drug development.[1] Its esters are often key intermediates whose chemical purity and, critically, enantiomeric excess must be rigorously controlled. The presence of the undesired (R)-enantiomer can have significant implications for the efficacy and safety profile of a final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the quantitative and enantioselective analysis of these esters are not merely a matter of quality control but a fundamental requirement for successful research and development.
This guide provides an in-depth comparison of the two principal mass spectrometry-based methodologies for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, explain the rationale behind critical experimental choices, and provide actionable protocols to empower researchers in selecting and implementing the optimal strategy for their specific analytical challenge.
Core Analytical Strategies: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS is governed by the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both platforms offer unique advantages and present distinct challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC is a powerful separation technique that excels in resolving volatile and thermally stable compounds.[2] However, this compound and its esters contain polar hydroxyl and carboxyl functional groups. These groups engage in hydrogen bonding, which significantly reduces volatility and can lead to poor peak shape and analyte adsorption within the GC system.[3]
The Causality Behind Derivatization: To overcome this limitation, derivatization is a mandatory sample preparation step.[4][5] The primary goal is to mask the active hydrogen of the hydroxyl group with a non-polar functional group.[2][3] This transformation achieves two critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC inlet.[2]
-
Enhances Thermal Stability: The resulting derivative is less prone to thermal degradation at the high temperatures used in the GC oven.[5]
Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective derivatization strategy for hydroxy acids.[2][5][6]
Enantioselective Separation: The chiral nature of the analyte requires a specialized capillary column containing a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers.[7] Cyclodextrin-based CSPs are frequently employed for this purpose.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatility of the Condensed Phase
LC-MS/MS offers a more direct route for the analysis of polar and non-volatile compounds, often circumventing the need for derivatization.[9][10] The analyte is separated in the liquid phase and subsequently ionized, typically via Electrospray Ionization (ESI), before mass analysis.
Chromatographic Challenges and Solutions: While derivatization is avoided, the high polarity of the target analyte presents a different challenge: poor retention on standard reversed-phase columns (e.g., C18).[11] The analyte may elute in or near the solvent front, co-eluting with other unretained matrix components and suffering from ion suppression.[11] To address this, several strategies can be employed:
-
Alternative Stationary Phases: Utilize columns designed for polar analytes, such as those with polar end-capping or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[11]
-
Mobile Phase Optimization: Adjusting the mobile phase pH with buffers like formic acid or ammonium formate can ensure a consistent ionization state and improve peak shape.[11]
Enantioselective Separation: As with GC, chiral stationary phases are essential for resolving the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating chiral hydroxy acids and their esters in LC.[12]
The Power of Tandem MS (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[9] This technique involves isolating the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, characteristic product ion in the third quadrupole. This process effectively filters out chemical noise, enabling accurate quantification even in complex matrices like plasma.[9]
Workflow and Fragmentation Diagrams
The following diagrams illustrate the comparative workflows and the fundamental principles of mass spectral fragmentation for our target analyte.
References
- 1. scbt.com [scbt.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. marinelipids.ca [marinelipids.ca]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics [mdpi.com]
A Senior Application Scientist's Guide to Validating Alcohol Absolute Configuration: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical determinant of biological activity, safety, and therapeutic efficacy. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by chiral derivatizing agents (CDAs), offers a powerful solution-state method for this purpose.
This guide provides an in-depth technical comparison of methodologies for validating the absolute configuration of chiral alcohols. We will critically evaluate the theoretical application of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid and contrast it with established, field-proven alternatives such as the Mosher's acid method, X-ray crystallography, circular dichroism, and the competing enantioselective conversion (CEC) method.
The Role of Chiral Derivatizing Agents in NMR Analysis
The fundamental challenge in distinguishing enantiomers by NMR is that, in an achiral environment, they are isochronous—their spectra are identical. The introduction of a single enantiomer of a chiral derivatizing agent converts the enantiomeric pair of an unknown alcohol into a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for spectroscopic differentiation. The efficacy of a CDA hinges on its ability to induce significant and predictable chemical shift differences (Δδ) between the two resulting diastereomers.
Theoretical Evaluation: this compound as a CDA
This compound is a chiral building block used in the synthesis of various molecules, including α-lactams and diols.[1][2] While it possesses a chiral center, its suitability as a direct CDA for NMR-based configurational analysis is questionable based on first principles.
The most effective CDAs, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), feature a group that exerts a strong, long-range magnetic anisotropy effect, such as a phenyl or naphthyl ring.[3] This anisotropy creates a distinct magnetic environment, causing protons of the derivatized alcohol that lie in its shielding cone to shift upfield and those in the deshielding zone to shift downfield.
In contrast, this compound lacks such a group. Its most prominent feature is a tert-butyl group. While sterically bulky, the magnetic anisotropy of a C-C single bond is exceptionally weak and diffuse, making it highly unlikely to induce the large, consistent, and predictable Δδ values necessary for a reliable configurational assignment.[4][5] Therefore, while a valuable chiral precursor in synthesis, it is not a suitable candidate for direct use in a "Mosher-style" NMR analysis. This guide will proceed by comparing well-established methods against this theoretical baseline.
The Gold Standard: Mosher's Acid (MTPA) Analysis
The Mosher's acid method has been a cornerstone of stereochemical determination for decades.[6][7] It relies on the formation of diastereomeric esters by reacting a chiral alcohol with both the (R)- and (S)-enantiomers of MTPA chloride.
Principle of Operation: The key to the analysis is the predictable conformation of the resulting MTPA esters. The Cα-CF₃, Cα-OMe, and ester carbonyl groups orient themselves to minimize steric and dipolar interactions. This forces the phenyl ring into a position where it blankets one side of the alcohol moiety. By comparing the ¹H NMR spectra of the (S)-MTPA ester and the (R)-MTPA ester, a Δδ value (defined as δS - δR) is calculated for each proton. Protons with a positive Δδ are determined to be on one side of the molecule, while those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration.[6][8]
Experimental Protocol: Mosher's Ester Analysis
Materials:
-
Chiral alcohol (approx. 2-5 mg)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
-
Two clean, dry NMR tubes
Procedure:
-
Reaction Setup: Prepare two separate NMR tubes. In each, dissolve ~1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Base Addition: To each tube, add a slight excess of anhydrous pyridine (~5 µL).
-
Derivatization: To Tube 1, add ~1.2 equivalents of (R)-MTPA chloride. To Tube 2, add ~1.2 equivalents of (S)-MTPA chloride.
-
Reaction: Cap the tubes, mix gently, and allow the reactions to proceed at room temperature. Monitor by TLC or NMR until the starting alcohol is fully consumed (typically 2-12 hours). The reaction can be expedited by gentle heating or the use of DMAP as a catalyst.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Processing: Assign the relevant proton signals for both diastereomers. A 2D COSY experiment can be invaluable for unambiguous assignment.
-
Calculation & Interpretation: Create a table of chemical shifts (δ) for the assigned protons. Calculate Δδ = δS - δR for each proton. Map the signs of the Δδ values onto a conformational model of the MTPA ester to determine the absolute configuration.
Comparative Analysis of Alternative Methodologies
While powerful, the Mosher method is not universally applicable. Hindered alcohols may react slowly or not at all, and conformational ambiguities can sometimes lead to incorrect assignments. A senior scientist must consider a range of techniques to select the optimal approach.[9]
Single-Crystal X-ray Crystallography
-
Principle: Provides a direct, three-dimensional map of electron density within a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. It is a non-empirical method for determining absolute configuration, especially when anomalous dispersion is used (the Bijvoet method).[10][11]
-
Advantages: Considered the definitive "proof" of structure and absolute configuration.[12]
-
Limitations: The primary and often insurmountable hurdle is the need to grow a single, high-quality crystal of the compound or a suitable derivative, which can be a time-consuming and uncertain process.[13]
Vibrational Circular Dichroism (VCD)
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14] The experimental VCD spectrum of an unknown enantiomer is compared to a spectrum predicted by ab initio quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.
-
Advantages: Applicable to a wide range of molecules in solution, including those without a UV chromophore, and does not require crystallization.[14] Provides high-confidence results.
-
Limitations: Requires specialized instrumentation and significant computational resources and expertise to perform the theoretical calculations accurately.
Competing Enantioselective Conversion (CEC) Method
-
Principle: This kinetic method involves reacting an enantioenriched alcohol in two parallel reactions, each with one enantiomer of a chiral catalyst or reagent (e.g., Birman's HBTM catalyst for acylation).[15][16] One reaction will be significantly faster (the "matched" pair) than the other (the "mismatched" pair). By identifying the faster-reacting catalyst enantiomer, the absolute configuration of the alcohol can be assigned based on an established empirical mnemonic.[9]
-
Advantages: Exceptionally fast (~60 minutes), requires only microgram or milligram quantities of material, and can often be monitored simply by Thin-Layer Chromatography (TLC) or LC/MS.[17][18]
-
Limitations: It is an empirical method that relies on a pre-established model for a given class of compounds and catalyst system. Its reliability depends on the selectivity of the kinetic resolution.
Data Summary and Method Selection
The choice of method is a strategic decision based on sample availability, instrumentation, time constraints, and the required level of certainty.
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Competing Enantioselective Conversion (CEC) |
| Principle | Diastereomer formation & NMR analysis of anisotropic effects | X-ray diffraction from a single crystal | Differential absorption of polarized IR light vs. computation | Kinetic resolution rate comparison |
| Sample Req. | 2-10 mg, soluble | High-quality single crystal (0.1-0.3 mm) | 5-15 mg, soluble | 0.1-2 mg, soluble |
| Analysis Time | 4-12 hours (reaction + NMR) | Days to weeks (crystallization) + hours (data) | Hours (measurement) + days (computation) | ~1 hour |
| Instrumentation | High-field NMR | Single-crystal X-ray diffractometer | VCD Spectrometer, High-performance computing | TLC plate or LC/MS |
| Confidence | High, but model-dependent | Definitive ("Gold Standard") | Very High | High, but empirical |
| Key Limitation | Unsuitable for some sterically hindered alcohols; conformational ambiguity | Crystal growth is a major bottleneck | Requires computational expertise and resources | Requires a suitable, selective catalyst system |
Visualizing the Workflows
Conclusion and Recommendations
The determination of absolute configuration is a multifaceted challenge with no single, universally applicable solution.
-
This compound , based on its chemical structure, is not a viable candidate as a chiral derivatizing agent for NMR-based analysis due to the lack of a magnetically anisotropic group. Its primary utility lies as a chiral building block in synthesis.[1]
-
The Mosher's acid method remains a reliable and widely accessible technique, particularly for secondary alcohols, providing a high degree of confidence when its conformational model is applied correctly.[6] It should be a primary consideration for routine analysis in a well-equipped organic chemistry lab.
-
For compounds that are difficult to derivatize or yield ambiguous Mosher's data, the Competing Enantioselective Conversion (CEC) method offers a remarkably rapid and material-sparing alternative, provided a suitable catalytic system is known.[9][18]
-
When absolute certainty is required and a crystalline sample can be obtained, single-crystal X-ray crystallography is the unequivocal gold standard.[11]
-
Vibrational Circular Dichroism is emerging as a powerful, non-destructive alternative to crystallography for non-crystalline samples, bridging a critical gap in stereochemical analysis.[14]
As a Senior Application Scientist, my recommendation is to employ a multi-pronged approach. Begin with a rapid screening method like CEC if applicable. For more robust validation, proceed with the Mosher's method. If the results are critical for a high-value project such as drug development and any ambiguity remains, investing the time and resources into obtaining a crystal structure or a VCD analysis is not just prudent, but essential for ensuring scientific integrity.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 21641-92-9 [sigmaaldrich.com]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Methods – Rychnovsky Lab [sites.uci.edu]
- 10. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. books.rsc.org [books.rsc.org]
- 16. escholarship.org [escholarship.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid: Characterization and Comparative Analysis for Asymmetric Synthesis
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid stands as a valuable synthon. Its sterically demanding tert-butyl group offers a unique stereochemical influence in asymmetric transformations. This guide provides a comprehensive characterization of this chiral α-hydroxy acid, offers a comparative perspective on prominent alternatives, and presents detailed protocols for its analysis, empowering researchers to make informed decisions in their synthetic strategies.
Physicochemical and Spectroscopic Characterization of this compound
A thorough understanding of the physical and spectroscopic properties of a chiral building block is fundamental to its effective application. The following data summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 21641-92-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₂O₃ | [2][3][4] |
| Molecular Weight | 132.16 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 48-50 °C | [4][5] |
| Optical Rotation | [α]20/D −64±5°, c = 1 in H₂O/molybdate | [4] |
| Purity | ≥96% to 97% | [2][4] |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.
¹H NMR (400 MHz, CD₃OD): A proton NMR spectrum reveals two key signals. A singlet at δ 3.41 ppm corresponds to the proton on the chiral center (C-2), and a singlet at δ 1.25 ppm is attributed to the nine equivalent protons of the tert-butyl group.[6]
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, a C=O stretching vibration for the carboxylic acid at around 1700-1725 cm⁻¹, and C-O stretching bands.[8]
Mass Spectrometry (MS): In an LCMS analysis, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 133.2.[6] Under electron ionization (EI), fragmentation of the trimethylsilyl (TMS) derivative of similar 2-hydroxy acids often involves cleavage of the C-C bond adjacent to the oxygen and loss of a methyl group from the TMS moiety.[9][10][11][12]
Comparative Analysis with Alternative Chiral Building Blocks
| Chiral Auxiliary Class | Examples | Key Features & Applications | Typical Performance |
| Chiral α-Hydroxy Acids | (S)-Mandelic Acid, Ethyl (S)-Lactate | Readily available and cost-effective. Used as chiral resolving agents and building blocks. | Varies depending on the specific acid and reaction. |
| Evans Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Highly effective in a wide range of asymmetric reactions including aldol, alkylation, and Diels-Alder reactions.[13][14] Provide excellent stereocontrol through a well-defined transition state.[1][15] | Often achieve high diastereoselectivities (>95:5 d.r.) and good to excellent yields.[1][16] |
| Oppolzer's Sultams | (+)- and (-)-Camphorsultam | Camphor-derived auxiliaries that offer high stereoselectivity, particularly in Michael additions and Claisen rearrangements.[13] | Can provide excellent diastereoselectivity, sometimes superior to oxazolidinones in specific applications.[13] |
| Pseudoephedrine Amides | (1S,2S)-Pseudoephedrine | Used for the asymmetric alkylation of carboxylic acids. The auxiliary is readily available and easily cleaved.[13] | High diastereoselectivities are often achieved.[13] |
Expert Insight: The bulky tert-butyl group of this compound can offer unique advantages in stereochemical control where steric hindrance is a key factor in directing the approach of a reactant to a prochiral center. This can lead to higher diastereoselectivity compared to less bulky auxiliaries in certain contexts. However, the well-established reliability and extensive literature support for Evans oxazolidinones and Oppolzer's sultams make them the go-to choices for many standard asymmetric transformations. The choice of auxiliary should always be guided by preliminary small-scale experiments to determine the optimal balance of stereoselectivity, yield, and ease of handling for the specific synthetic problem at hand.
Experimental Protocols
The ability to reliably assess the enantiomeric purity of a chiral compound is paramount. The following section provides a detailed, step-by-step protocol for the determination of the enantiomeric excess (% ee) of 2-hydroxy-3,3-dimethylbutyric acid. As direct chiral HPLC methods for this specific underivatized acid are not widely published, a robust and generally applicable GC-based method involving derivatization to diastereomers is presented. This approach is a self-validating system as the separation of diastereomers on an achiral column confirms the success of the derivatization and allows for accurate quantification.[17]
Protocol: Determination of Enantiomeric Excess by Chiral GC after Diastereomeric Derivatization
This protocol is adapted from established methods for the chiral separation of 2-hydroxy acids.[17]
1. Principle: The enantiomers of 2-hydroxy-3,3-dimethylbutyric acid are converted into diastereomeric esters by reaction with a chiral alcohol, in this case, (S)-(+)-3-methyl-2-butanol. The remaining free hydroxyl group is then silylated to increase volatility. The resulting diastereomers have different physical properties and can be separated and quantified on a standard achiral GC column.
2. Materials:
-
This compound sample
-
(S)-(+)-3-Methyl-2-butanol
-
Thionyl chloride (SOCl₂) or other suitable esterification catalyst
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous hexane
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
3. Step-by-Step Methodology:
-
Step 1: Esterification (Formation of Diastereomers)
-
To a dry 1 mL reaction vial, add approximately 1 mg of the 2-hydroxy-3,3-dimethylbutyric acid sample.
-
Add 200 µL of (S)-(+)-3-methyl-2-butanol.
-
Carefully add 10 µL of thionyl chloride dropwise while cooling the vial in an ice bath. Causality: Thionyl chloride activates the carboxylic acid for esterification. The chiral alcohol introduces a new stereocenter, converting the enantiomers into diastereomers.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature and evaporate the excess alcohol and thionyl chloride under a gentle stream of nitrogen.
-
-
Step 2: Silylation
-
To the dried residue from Step 1, add 50 µL of MSTFA + 1% TMCS and 10 µL of anhydrous pyridine. Causality: MSTFA silylates the hydroxyl group, increasing the volatility and thermal stability of the derivative for GC analysis. Pyridine acts as a catalyst and acid scavenger.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC analysis.
-
-
Step 3: GC Analysis
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A standard achiral column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate the peak areas of the two separated diastereomers. The enantiomeric excess (% ee) is calculated as: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor diastereomers, respectively.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow for characterizing a chiral building block and the logic behind selecting an appropriate chiral auxiliary.
Caption: Workflow for characterization and selection of chiral building blocks.
Conclusion
This compound is a valuable chiral building block, with its defining characteristic being the sterically demanding tert-butyl group that can impart high levels of stereocontrol in asymmetric synthesis. While well-established alternatives like Evans oxazolidinones offer a broader range of documented applications and predictable outcomes, the unique steric profile of this compound warrants its consideration in cases where high steric demand is desired to achieve specific stereochemical outcomes. The analytical protocols outlined in this guide provide a robust framework for the quality control and enantiomeric purity determination of this and similar chiral hydroxy acids, ensuring the integrity of synthetic processes in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. uma.es [uma.es]
- 3. scbt.com [scbt.com]
- 4. (S)-(-)-2-羟基-3,3-二甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. bmse000570 (S)-(+)-2-hydroxy-3-methylbutyric Acid at BMRB [bmrb.io]
- 8. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 11. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 17. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
A Comprehensive Guide to the Analytical Quantification of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chiral molecules is paramount. This compound, a chiral building block and metabolite, is of significant interest. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC), to support robust method development and validation.
The Analytical Challenge of this compound
This compound, also known as (S)-tert-leucic acid, presents several analytical challenges. Its chirality necessitates enantioselective separation to distinguish it from its (R)-(+)-enantiomer, as different enantiomers can exhibit distinct biological activities. Furthermore, its high polarity and low volatility make it unsuitable for direct analysis by GC-MS, mandating a derivatization step. This guide will explore the two principal strategies to address these challenges: indirect chiral separation via derivatization followed by GC-MS, and direct chiral separation using HPLC with a chiral stationary phase.
Comparative Overview of Analytical Platforms
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, desired throughput, and the specific goals of the analysis. Both techniques, when coupled with mass spectrometry, offer high selectivity and sensitivity.
| Validation Parameter | GC-MS Method (Representative Data for Similar Hydroxy Acids) | Chiral HPLC-MS/MS Method (Representative Data for Similar Hydroxy Acids) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105%[1] | 91.2% - 98.1%[1] | 85% - 115% |
| Precision (% RSD) | < 10%[1] | < 7.8%[1] | ≤ 15% |
| Limit of Detection (LOD) | 2.5 - 2.8 µmol/L (for similar organic acids)[1] | Not explicitly found for this analyte | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte | 10 ng/mL (for a similar hydroxy acid)[1] | 10x Signal-to-Noise Ratio |
Note: Performance data for this compound is not extensively available in the public domain. The data presented is representative of methods for similar organic and hydroxy acids and should be used as a general guideline.[1] Method validation for the specific analyte is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Based Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization is a mandatory step to increase volatility and improve chromatographic performance.
Principle of Chiral GC-MS Analysis
The enantioselective analysis of this compound by GC-MS can be achieved through two main strategies:
-
Diastereomeric Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[2]
-
Chiral Column Chromatography: The analyte is derivatized with an achiral agent to increase volatility and then separated on a chiral GC column.
This guide will focus on the more common diastereomeric derivatization approach.
GC-MS workflow with diastereomeric derivatization.
Experimental Protocol: GC-MS with Diastereomeric Derivatization
This protocol is a representative example for the analysis of chiral hydroxy acids in a biological matrix like urine.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid group.[2]
-
Perform liquid-liquid extraction (LLE) with 3 x 3 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Diastereomeric Derivatization:
-
To the dried extract, add 200 µL of (S)-(+)-3-Methyl-2-butanol and a catalytic amount of thionyl chloride.
-
Seal the vial and heat at 100°C for 1 hour.[2]
-
Evaporate the excess reagent under a stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to derivatize the hydroxyl group.[2]
-
Cool the vial to room temperature. The sample is now ready for injection.
3. GC-MS Parameters (Typical):
-
GC Column: Standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
Chiral High-Performance Liquid Chromatography (HPLC): The Direct Separation Approach
Chiral HPLC offers the advantage of directly separating enantiomers without the need for derivatization, although derivatization can sometimes be used to improve detection. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Principle of Chiral HPLC
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different stabilities, leading to different retention times on the column. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective.[3]
Chiral HPLC-MS/MS workflow for direct enantiomeric separation.
Experimental Protocol: Chiral HPLC-MS/MS
This protocol is a representative example for the direct analysis of chiral hydroxy acids in a biological matrix like plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chiral HPLC Parameters (Typical):
-
HPLC Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for normal phase, or a buffered aqueous-organic mobile phase for reversed-phase. The addition of an acidic modifier like TFA is often crucial for good peak shape and resolution of acidic analytes.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
3. MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would need to be optimized.
Conclusion and Recommendations
Both GC-MS with diastereomeric derivatization and chiral HPLC-MS/MS are powerful and reliable techniques for the enantioselective quantification of this compound.
-
GC-MS is a robust and often more accessible technique, providing excellent resolution for derivatized compounds. However, the multi-step sample preparation and derivatization process can be time-consuming and a source of variability.
-
Chiral HPLC-MS/MS offers the significant advantage of direct enantiomeric separation, simplifying sample preparation and reducing the risk of derivatization-related artifacts. The development of a chiral HPLC method can be more complex, often requiring screening of different chiral stationary phases and mobile phase compositions.
The choice of method will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and throughput, and the available instrumentation. For any chosen method, thorough validation is imperative to ensure the generation of accurate and reliable data.
References
Safety Operating Guide
Definitive Guide to the Proper Disposal of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe and compliant disposal of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, moving beyond simple checklists to explain the scientific reasoning behind each critical step.
Core Safety Directives & Hazard Profile
Before handling or disposing of this compound (CAS No. 21641-92-9), a thorough understanding of its hazard profile is essential. This compound is a combustible solid and presents specific health risks that dictate handling and disposal requirements.[1]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled, particularly as a dust.[1][2][3]
Chemical Incompatibilities: This carboxylic acid is incompatible with strong oxidizing agents and strong bases, which can cause vigorous or hazardous reactions.[4][5]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[4] | Protects against accidental splashes of solutions or contact with solid particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][4] |
| Body Protection | Standard laboratory coat or apron.[4] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[4] For solids, a dust mask (Type N95) is recommended.[1] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Regulatory Framework: The Principle of "Cradle-to-Grave"
The disposal of any laboratory chemical in the United States is governed by the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from initial creation to final disposal.[8][9]
While this compound is not explicitly listed as a hazardous waste, its irritant properties (a characteristic of hazardous waste) may require it to be managed as such, depending on the concentration and quantity.[9][10] Crucially, you must always consult your institution's Environmental Health and Safety (EH&S) department , as state and local regulations may be more stringent than federal guidelines.[4][6]
Disposal Decision Workflow
The appropriate disposal method depends on the form, concentration, and quantity of the waste. This workflow provides a logical pathway to determine the correct protocol.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Step-by-Step Disposal Protocols
Always perform these procedures in a chemical fume hood while wearing the appropriate PPE as detailed in Table 1.
Protocol A: Managing Minor Spills and Contaminated Materials
This protocol is for small quantities of spilled solid or for decontaminating labware.
-
Restrict Access: Secure the area to prevent unprotected personnel from entering.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, diatomite, or a universal binder.[4][5][11] For solid spills, avoid creating dust.[3]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[3][4]
-
Decontaminate Surface: Clean the spill area thoroughly. A final wipe-down with a suitable solvent like alcohol can be effective for decontamination.[4]
-
Dispose of Materials: All contaminated materials (absorbent, gloves, wipes) must be placed in the sealed hazardous waste container for professional disposal.[4]
Protocol B: Neutralization of Dilute Aqueous Solutions (<10%)
This carboxylic acid can be neutralized to a salt, which is generally less hazardous. This procedure is only for dilute aqueous solutions that do not contain other hazardous materials (e.g., heavy metals).[12][13]
-
Dilution: Ensure the acidic solution is already dilute. If starting with a slightly more concentrated solution, slowly add the acid to a large volume of cold water (at least 20 parts water) in a suitable container (e.g., a large beaker).[4][14] This mitigates the exothermic nature of the neutralization reaction.
-
Prepare Neutralizing Agent: Create a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.[12][14]
-
Slow Neutralization: While stirring gently, slowly add the basic solution to the diluted acid.[4][14] Be prepared for foaming (effervescence) as carbon dioxide is produced.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).[12]
-
Sewer Disposal: Once neutralized, the resulting salt solution can typically be washed down the sanitary sewer with a large excess of running water.[4][14] Confirm this is permitted by your local regulations.
Protocol C: Bulk Solid and Concentrated Waste
Concentrated forms of this acid, bulk quantities, or solutions mixed with other hazardous chemicals must not be neutralized or disposed of down the drain.[12] These require professional disposal.
-
Containerization: Place the waste in a designated, compatible, and properly labeled hazardous waste container.[4] The container must be in good condition with a secure, tightly-fitting cap.[4][10]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components.[10]
-
Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, especially strong bases and oxidizing agents.[4][5]
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup by a licensed professional waste disposal service.[3] This waste will likely be destroyed via high-temperature incineration at a permitted facility.[3][13]
References
- 1. This compound 97 21641-92-9 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. natlenvtrainers.com [natlenvtrainers.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. ehs.uc.edu [ehs.uc.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. laballey.com [laballey.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Researcher's Guide to the Safe Handling of (S)-(-)-2-Hydroxy-3,3-dimethylbutyric Acid
As a cornerstone in the synthesis of chiral molecules and pharmaceuticals, (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid is a valuable reagent in the modern laboratory. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in handling this chemical with confidence and precision.
Understanding the Risks: Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning".[1] Given its physical state as a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | N95 dust mask or higher | Lab coat |
| Dissolution and Solution Handling | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Not required if in a fume hood | Lab coat |
| Reaction Setup and Monitoring | Chemical safety goggles | Nitrile or neoprene gloves | Not required if in a fume hood | Lab coat |
| Spill Cleanup (Solid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | N95 dust mask or higher | Chemical-resistant apron or coveralls over a lab coat |
-
Eye Protection: Due to its classification as a serious eye irritant, chemical splash goggles are mandatory at all times.[3][4] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[5][6]
-
Hand Protection: Nitrile or neoprene gloves offer excellent protection against organic acids.[5][7][8] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[9][10]
-
Respiratory Protection: As a solid, this compound can become airborne as dust, especially during weighing and transfer. An N95-rated dust mask will provide adequate protection against inhaling these irritating particles.[5] All handling of the solid should ideally be performed in a chemical fume hood to minimize dust generation.[3]
-
Body Protection: A standard lab coat is sufficient for most routine procedures to protect against incidental skin contact.[3] For larger scale operations or during spill cleanup, enhanced protection with a chemical-resistant apron is recommended.[4]
Operational Blueprint: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring experimental integrity.
-
Designate a Workspace: Conduct all manipulations of solid this compound within a certified chemical fume hood.
-
Don PPE: Before handling the chemical, put on a lab coat, chemical safety goggles, and appropriate gloves.
-
Weighing: Carefully weigh the required amount of the solid. Use a spatula to gently transfer the powder to avoid generating dust. An anti-static weighing dish can be beneficial.
-
Secure Container: Immediately and securely close the primary container after dispensing the chemical.
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the acid. Be mindful of any potential exothermic reactions, although none are prominently noted for this compound.
-
Maintain Containment: Keep the reaction vessel within the fume hood throughout the experiment.
-
Monitoring: When monitoring the reaction, avoid leaning into the fume hood, and keep the sash at the lowest practical height.
Contingency Planning: Spill and Waste Management
Accidents can happen, and a well-defined plan for spills and waste disposal is non-negotiable.
-
Alert and Evacuate: Notify colleagues in the immediate area and, if necessary, evacuate.
-
Don Enhanced PPE: Before addressing the spill, upgrade your PPE to include a face shield and, for larger spills, a chemical-resistant apron.
-
Containment: For solid spills, gently cover the area with an absorbent material like vermiculite or sand to prevent further dust dispersal.[3]
-
Collection: Carefully sweep the contained material into a designated hazardous waste container.[2] Avoid dry sweeping which can generate dust.
-
Decontamination: Clean the spill area with a damp cloth or sponge, ensuring all cleaning materials are also disposed of as hazardous waste.[3]
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed, and compatible container.[3] Label the container as "Hazardous Waste" and include the chemical name.
-
Incompatibility: Store this acidic waste away from bases and oxidizing agents.[11]
-
Disposal Pathway: Do not dispose of this chemical down the drain.[3] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][9] For small amounts of acidic waste, some institutions may permit neutralization, but you must follow your specific EHS guidelines.[12][13]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection when handling the topic chemical.
By adhering to these guidelines, researchers can confidently and safely utilize this compound, fostering a secure and productive research environment.
References
- 1. Butanoic acid, 2-hydroxy-3,3-dimethyl- | C6H12O3 | CID 107211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. quora.com [quora.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. hsa.ie [hsa.ie]
- 9. capotchem.com [capotchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. epfl.ch [epfl.ch]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
